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Core Science & Biosynthesis

Foundational

4-Bromo-3,5-dichloro-2-nitrobenzoic acid CAS 860561-58-6 properties

An In-Depth Technical Guide to 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid (CAS 860561-58-6) Executive Summary In the realm of modern drug discovery and agrochemical development, highly functionalized polyhalogenated arenes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid (CAS 860561-58-6)

Executive Summary

In the realm of modern drug discovery and agrochemical development, highly functionalized polyhalogenated arenes serve as master keys for accessing complex chemical space. 4-Bromo-3,5-dichloro-2-nitrobenzoic acid (CAS 860561-58-6) is a uniquely privileged scaffold [1]. It presents four orthogonally reactive vectors: a sterically hindered carboxylic acid, a reducible nitro group, two meta-positioned stable chlorides, and a highly reactive para-positioned bromide.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable matrix. By understanding the precise thermodynamic and kinetic differences between these functional groups, researchers can execute sequential, site-selective transformations to build advanced multi-cyclic systems such as benzimidazoles, quinazolines, and highly substituted anthranilic acids—core motifs in modern kinase inhibitors and herbicidal agents.

Physicochemical Profiling

To predict the behavior of this compound in both synthetic workflows and biological environments, we must first establish its physicochemical baseline. The dense electron-withdrawing nature of the halogens and the nitro group significantly depresses the pKa of the carboxylic acid while increasing the overall lipophilicity.

PropertyValueSynthetic / Biological Implication
Molecular Formula C₇H₂BrCl₂NO₄High halogen fraction; distinct isotopic signature in MS.
Molecular Weight 314.90 g/mol Heavy scaffold; requires careful monitoring of ligand efficiency.
Exact Mass 312.85 DaValidated via LC-MS using [M-H]⁻ negative ionization mode.
Predicted LogP ~2.5 – 3.0Highly lipophilic; ideal for penetrating hydrophobic binding pockets.
Predicted pKa ~1.5 – 2.0Highly acidic; exists fully ionized at physiological pH.
Physical State SolidStable for long-term benchtop storage; non-hygroscopic.

Strategic Synthetic Utility & Mechanistic Causality

Exploiting Halogen Orthogonality (C-Br vs. C-Cl)

The most powerful feature of CAS 860561-58-6 is the differential reactivity of its halogens. The Bond Dissociation Energy (BDE) of the C4–Br bond is significantly lower than that of the C3/C5–Cl bonds. In transition-metal catalysis, this translates to a kinetic preference for oxidative addition at the C4 position by Palladium(0) species [2]. By carefully selecting ligands with appropriate bite angles (e.g., dppf or XPhos), chemists can achieve >95% site-selectivity for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at the C4 position, leaving the chlorides untouched for late-stage functionalization.

Chemoselective Nitro Reduction

Converting the C2-nitro group to an amine yields an anthranilic acid derivative. However, standard catalytic hydrogenation (e.g., H₂ with Pd/C) will result in catastrophic hydrodehalogenation, stripping the molecule of its valuable bromine and chlorine atoms. To circumvent this, chemoselective single-electron transfer (SET) reductions must be employed. Systems utilizing Iron/NH₄Cl or Copper nanoparticles with ammonium formate bypass the formation of surface metal-hydrides, exclusively reducing the nitro group while preserving the halogen vectors [3][4].

Overcoming Steric Hindrance in Carboxyl Activation

The C1-carboxylic acid is flanked by a bulky nitro group and a chlorine atom. This extreme steric shielding renders standard peptide coupling reagents (like EDCI/HOBt) kinetically sluggish. Amidation requires aggressive electrophilic activation, typically achieved by converting the acid to an acyl chloride using oxalyl chloride with catalytic DMF, or by utilizing highly reactive uronium salts (e.g., HATU) in the presence of strong non-nucleophilic bases (DIPEA).

ReactivityMap Core CAS 860561-58-6 4-Bromo-3,5-dichloro-2-nitrobenzoic acid C4 C4-Bromo Vector (Lowest BDE) Core->C4 Pd(0) Oxidative Addition C2 C2-Nitro Vector (Reducible) Core->C2 Single Electron Transfer C1 C1-Carboxyl Vector (Sterically Hindered) Core->C1 Electrophilic Activation C3C5 C3,C5-Dichloro Vector (Orthogonal) Core->C3C5 Preserved Vector SMC Site-Selective Cross-Coupling C4->SMC Red Chemoselective Reduction (Fe/NH4Cl) C2->Red Amid Amidation / Esterification (via Acyl Chloride) C1->Amid Late Late-Stage SNAr / Coupling C3C5->Late

Fig 1: Orthogonal reactivity map of CAS 860561-58-6 highlighting site-selective functionalization.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols have been designed as self-validating systems, incorporating mechanistic rationale and in-process analytical controls.

Protocol A: Site-Selective C4 Suzuki-Miyaura Cross-Coupling

Objective: Arylation at the C4 position while strictly preserving the C3/C5 chlorides.

  • Setup: In an oven-dried Schlenk flask, charge 4-Bromo-3,5-dichloro-2-nitrobenzoic acid (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base & Solvent: Add K₃PO₄ (2.5 equiv). Evacuate and backfill the flask with N₂ (3x). Inject degassed 1,4-dioxane/H₂O (4:1 v/v) to achieve a 0.2 M substrate concentration.

  • Reaction: Heat the biphasic mixture to 80 °C for 4–6 hours.

    • Causality Note: The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (99°), which accelerates reductive elimination and sterically prevents the Pd-catalyst from undergoing secondary oxidative addition into the stronger C–Cl bonds.

  • Workup & Validation: Cool to room temperature, acidify with 1M HCl to pH 3 (critical to protonate the carboxylate for organic extraction), and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.

    • Validation: Confirm success via LC-MS by observing an [M-H]⁻ mass shift indicating the exact loss of the bromine isotope pattern (-79 Da) and the addition of the aryl mass.

Protocol B: Chemoselective Nitro Reduction to Anthranilic Acid

Objective: Reduction of the C2-nitro group to a primary amine without triggering hydrodehalogenation.

  • Setup: Dissolve the cross-coupled product from Protocol A (1.0 equiv) in a mixture of EtOH/H₂O (3:1 v/v) to a concentration of 0.1 M.

  • Reagents: Add Iron powder (325 mesh, 5.0 equiv) and NH₄Cl (5.0 equiv).

  • Reaction: Heat the suspension to 80 °C under vigorous stirring for 2 hours.

    • Causality Note: Iron powder in the presence of mild aqueous NH₄Cl operates via a single-electron transfer (SET) mechanism. Because no hydrogen gas or metal-hydride species are generated, the thermodynamic sink of C–Cl or C–Br bond cleavage is completely bypassed.

  • Workup & Validation: Filter the hot mixture through a pad of Celite to remove insoluble iron oxides. Wash the pad thoroughly with hot EtOAc. Concentrate the filtrate, partition between EtOAc and water, and collect the organic layer.

    • Validation: Confirm via ¹H NMR (appearance of a broad -NH₂ singlet at ~5.5–6.5 ppm) and LC-MS (mass shift of -30 Da, corresponding to the conversion of NO₂ to NH₂).

Application Context: Kinase Inhibition Pathways

Derivatives of polyhalogenated anthranilic acids synthesized from CAS 860561-58-6 are highly sought after in oncology. Specifically, they act as potent bioisosteres for allosteric kinase inhibitors. When elaborated into diarylamines, these scaffolds bind to the allosteric pocket adjacent to the ATP-binding site of MEK1/2. The remaining chlorine atoms on the scaffold are critically important; they lock the molecule into a specific dihedral conformation via steric clash, ensuring optimal vector projection into the hydrophobic binding pocket, thereby shutting down the hyperactive MAPK/ERK signaling pathway.

MEKPathway Signal Extracellular Signal (Growth Factors) RTK Receptor Tyrosine Kinase (RTK) Signal->RTK RAS RAS GTPase RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 Kinase RAF->MEK Phosphorylation ERK ERK1/2 Kinase MEK->ERK Phosphorylation Target Cell Proliferation & Survival ERK->Target Gene Transcription Inhibitor Polyhalogenated Anthranilic Acid Derivative (Allosteric Inhibitor) Inhibitor->MEK Allosteric Inhibition

Fig 2: MEK/ERK signaling pathway illustrating allosteric inhibition by anthranilic acid derivatives.

References

  • Almond-Thynne, J., et al. "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes." Chemical Science (2017). URL:[Link]

  • Saha, A., & Ranu, B. "Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate." Journal of Organic Chemistry (2008). URL:[Link]

  • Formenti, D., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews (2019). URL:[Link]

Exploratory

chemical structure of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid

An In-depth Technical Guide to the Chemical Profile of 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid Abstract This technical guide provides a comprehensive analysis of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid (CAS RN: 860561-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Profile of 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid (CAS RN: 860561-58-6), a polysubstituted aromatic carboxylic acid of interest to the chemical synthesis and drug discovery sectors. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a robust, inferred profile by leveraging empirical data from structurally analogous compounds. We present a plausible multi-step synthetic pathway, predict its spectroscopic signature (NMR, IR, MS), and discuss its potential applications based on established principles of physical organic chemistry and the known utility of related halogenated nitrobenzoic acids. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and application of complex chemical building blocks.

Molecular Structure and Physicochemical Properties

4-Bromo-3,5-dichloro-2-nitrobenzoic acid is a highly functionalized benzene derivative. The aromatic ring is substituted with a carboxylic acid group, a nitro group, a bromine atom, and two chlorine atoms. The dense packing of electron-withdrawing groups is expected to significantly influence the molecule's reactivity, acidity, and electronic properties. The ortho-positioning of the bulky nitro group relative to the carboxylic acid will likely impose significant steric hindrance, affecting its conformation and reactivity at the carboxyl function.

A diagram of the core chemical structure is presented below.

Caption: Chemical structure of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid.

The predicted physicochemical properties, extrapolated from related compounds and computational models, are summarized in the table below.

PropertyPredicted ValueSource / Justification
Molecular Formula C₇H₂BrCl₂NO₄-
Molecular Weight 314.90 g/mol -
CAS Number 860561-58-6Commercial Supplier Data
Appearance Pale yellow to off-white solidBased on analogues like 4-bromo-3-nitrobenzoic acid.[1][2]
XLogP3 ~3.0-3.5Computationally predicted, based on the high lipophilicity of halogens.
Hydrogen Bond Donor Count 1From the carboxylic acid group.
Hydrogen Bond Acceptor Count 5From the carboxylic acid and nitro groups.
Acidity (pKa) < 3.0Expected to be a strong acid due to the cumulative inductive effect of five electron-withdrawing substituents. Nitrobenzoic acids are significantly more acidic than benzoic acid.

Proposed Synthetic Pathway and Rationale

The synthesis of a polysubstituted aromatic compound like 4-Bromo-3,5-dichloro-2-nitrobenzoic acid requires careful strategic planning to manage the directing effects of the substituents. A plausible and logical pathway would commence from a less complex, commercially available precursor such as 3,5-dichlorobenzoic acid.

Causality of Experimental Choices: The proposed multi-step synthesis is designed based on established, high-yielding reaction types documented for similar aromatic systems.

  • Starting Material Selection: 3,5-Dichlorobenzoic acid is chosen as it already contains the correct substitution pattern for the chlorine atoms relative to the carboxylic acid, simplifying the synthetic challenge.

  • Bromination Strategy: The carboxylic acid group is a meta-director. Therefore, direct bromination of 3,5-dichlorobenzoic acid would lead to the bromine atom being installed at the C2 position, which is not the desired C4 isomer. To achieve the correct regiochemistry, it is more strategic to brominate first and then introduce the nitro group. A more logical precursor would be 3,5-dichloro-4-bromotoluene, which can be synthesized from 3,5-dichlorotoluene.

  • Nitration: The final step before oxidation is nitration. The combined directing effects of the substituents on 3,5-dichloro-4-bromotoluene would favor the introduction of the nitro group at the C2 position. The ortho, para-directing methyl and bromo groups, and the meta-directing chloro groups all activate the C2 and C6 positions. Steric hindrance would likely favor nitration at the C2 position.

  • Oxidation: The final step involves the oxidation of the methyl group to a carboxylic acid. This is a robust and common transformation, often achieved with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

The proposed workflow is visualized below.

G cluster_0 Proposed Synthesis Workflow start Start: 3,5-Dichlorotoluene step1 Step 1: Electrophilic Bromination (Br₂, FeBr₃) start->step1 intermediate1 Intermediate: 3,5-Dichloro-4-bromotoluene step1->intermediate1 step2 Step 2: Nitration (HNO₃, H₂SO₄) intermediate1->step2 intermediate2 Intermediate: 4-Bromo-3,5-dichloro-2-nitrotoluene step2->intermediate2 step3 Step 3: Oxidation (KMnO₄, heat) intermediate2->step3 product Final Product: 4-Bromo-3,5-dichloro-2-nitrobenzoic acid step3->product

Caption: Proposed synthetic workflow for 4-Bromo-3,5-dichloro-2-nitrobenzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, self-validating system based on well-established procedures for the individual reaction types.[3]

Step 1: Synthesis of 4-Bromo-3,5-dichloro-2-nitrotoluene

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 3,5-dichloro-4-bromotoluene (1.0 eq).

  • Acid Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (3.0 eq) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture to the stirred solution of the starting material via the dropping funnel. Maintain the reaction temperature between 0-10°C using an ice bath. The controlled addition is critical to prevent over-nitration and ensure safety.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude 4-Bromo-3,5-dichloro-2-nitrotoluene can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 4-Bromo-3,5-dichloro-2-nitrotoluene (1.0 eq) in a solution of potassium permanganate (3.0 eq) in water.

  • Oxidation: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. The reflux is necessary to drive the oxidation of the sterically hindered and deactivated methyl group to completion.

  • Reaction Monitoring: Continue heating until the purple color has completely vanished.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

  • Isolation: Combine the filtrates and cool in an ice bath. Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is ~1-2. The desired product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Predicted Spectroscopic Signature

The following spectroscopic characteristics are predicted based on the analysis of related structures.[1][4][5]

TechniquePredicted SignatureRationale
¹H NMR Singlet at δ 8.0-8.5 ppmA single aromatic proton (at C6) is present. It is expected to be significantly downfield due to the deshielding effects of the adjacent carboxylic acid and the cumulative electron-withdrawing effects of the other substituents.
¹³C NMR Carboxyl C: ~165 ppm; Aromatic C's: 120-150 ppmThe carboxyl carbon will appear in the typical range. The aromatic carbons will show distinct signals, with the carbons attached to the electronegative substituents (C-Br, C-Cl, C-NO₂) being significantly affected. Data from 4-bromo-3-nitrobenzoic acid shows aromatic carbons in the 118-150 ppm range.[1]
IR Spectroscopy 2500-3300 cm⁻¹ (broad, O-H); ~1700 cm⁻¹ (strong, C=O); ~1550 & 1350 cm⁻¹ (strong, N-O); ~1100-1000 cm⁻¹ (C-Cl); ~600-500 cm⁻¹ (C-Br)These are characteristic vibrational frequencies. The broad O-H and strong C=O stretches are indicative of the carboxylic acid dimer. The strong N-O stretches are characteristic of the nitro group. The C-Halogen stretches appear in the fingerprint region.
Mass Spectrometry (EI) Complex M⁺ isotopic cluster around m/z 313, 315, 317, 319The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms.

Potential Applications in Research and Drug Development

While direct biological data for 4-Bromo-3,5-dichloro-2-nitrobenzoic acid is not available, its structural motifs are prevalent in molecules of significant interest in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: Substituted nitrobenzoic acids are crucial building blocks in the synthesis of pharmaceuticals.[6][7] The nitro group can be readily reduced to an amine, which can then be further functionalized. The halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. This makes the title compound a potentially valuable scaffold for generating libraries of novel compounds for drug screening.

  • Antibacterial Agents: Many halogenated and nitroaromatic compounds exhibit antimicrobial properties.[8] Benzoic acid derivatives themselves have a long history as preservatives, and further functionalization can lead to potent antibacterial agents.[8] The unique electronic and steric profile of this molecule could be explored for the development of new antibiotics, potentially active against drug-resistant strains.

  • Agrochemicals: Halogenated aromatic acids are a well-established class of herbicides.[9] This compound could serve as a starting point for the synthesis of new crop protection agents.

  • Materials Science: Nitroaromatic compounds are often used in the synthesis of dyes, pigments, and materials with interesting optical or electronic properties.[10]

Conclusion

4-Bromo-3,5-dichloro-2-nitrobenzoic acid represents a synthetically challenging yet potentially valuable building block for chemical innovation. This guide has established a foundational profile for this compound through a scientifically rigorous process of extrapolation from well-documented structural analogues. The proposed synthetic pathway offers a logical route for its preparation, and the predicted spectroscopic data provides a benchmark for its characterization. Its potential applications, particularly as an intermediate in the development of new pharmaceuticals and agrochemicals, warrant further investigation by the scientific community.

References

  • BenchChem. (2025). 3-(3,5-dichlorophenyl)benzoic acid spectroscopic data (NMR, IR, MS). Link

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Nitrobenzoic Acid: Synthesis, Properties, and Applications in Organic Chemistry. Link

  • National Institute of Standards and Technology. (n.d.). 3,5-Dichlorobenzoic acid. NIST Chemistry WebBook. Link

  • ChemicalBook. (n.d.). 3,5-Dichlorobenzoic acid(51-36-5) MS spectrum. Link

  • ChemicalBook. (n.d.). 4-Bromo-3-nitrobenzoic acid(6319-40-0) 13C NMR spectrum. Link

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Link

  • BenchChem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Link

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Link

  • ChemicalBook. (2024). p-nitrobenzoic acid: chemical properties and applications. Link

  • National Institute of Standards and Technology. (n.d.). 3,5-Dichlorobenzoic acid. NIST Chemistry WebBook. Link

  • Crisan, M., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Link

  • Echemi. (n.d.). 4-Bromo-3-nitrobenzoicacid. Link

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Link

  • PubChemLite. (2026). 4-bromo-3-nitrobenzoic acid (C7H4BrNO4). Link

  • BLD Pharm. (n.d.). 6319-40-0|4-Bromo-3-nitrobenzoic acid. Link

  • National Institute of Standards and Technology. (n.d.). 4-Bromo-3-nitrobenzene sulfonic acid. NIST Chemistry WebBook. Link

  • Chem-Impex. (n.d.). 4-Bromo-3-nitrobenzoic acid. Link

  • AA Blocks. (n.d.). 4-bromo-5-chloro-2-nitrobenzoic acid | 1437795-19-1. Link

  • ResearchGate. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Link

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. Link

  • BenchChem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. Link

  • ChemicalBook. (2026). 4-Bromo-3-nitrobenzoic acid. Link

  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Link

  • ChemScene. (n.d.). 1157393-80-0 | 4-Bromo-2-chloro-5-nitrobenzoic acid. Link

Sources

Foundational

4-Bromo-3,5-dichloro-2-nitrobenzoic acid molecular weight and formula

An In-Depth Technical Guide on 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid: Molecular Characterization and Analytical Validation Executive Summary In the realm of advanced organic synthesis and medicinal chemistry, highly s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid: Molecular Characterization and Analytical Validation

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, highly substituted, polyhalogenated building blocks are critical for developing sterically constrained pharmacophores. 4-Bromo-3,5-dichloro-2-nitrobenzoic acid (CAS: 860561-58-6) [1] is a prime example of such a molecule. Characterized by a molecular formula of C₇H₂BrCl₂NO₄ and a molecular weight of 314.90 g/mol , this compound offers multiple orthogonal vectors for functionalization.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a list of physical properties, but as a self-validating system. Every structural feature—from the electrophilic C–Br bond to the sterically encumbering C–Cl bonds—dictates both its synthetic utility and its analytical signature. This whitepaper details the physicochemical profiling, the mechanistic causality behind its use in drug discovery, and a self-validating analytical protocol for its verification.

Physicochemical Profiling & Structural Analysis

The molecular formula C₇H₂BrCl₂NO₄ is derived from a benzoic acid core (C₇H₆O₂) subjected to exhaustive electrophilic aromatic substitution, resulting in a nitro group at the 2-position, chlorine atoms at the 3- and 5-positions, and a bromine atom at the 4-position.

The quantitative data summarizing its exact mass and elemental composition is structured in the table below.

ParameterValue
Chemical Name 4-Bromo-3,5-dichloro-2-nitrobenzoic acid
CAS Registry Number 860561-58-6[1]
Molecular Formula C₇H₂BrCl₂NO₄
Molecular Weight 314.90 g/mol
Monoisotopic Exact Mass 312.854 Da
Elemental Composition C (26.70%), H (0.64%), Br (25.37%), Cl (22.51%), N (4.45%), O (20.32%)
Hydrogen Bond Donors / Acceptors 1 / 4

Applications in Drug Discovery: Regioselective Functionalization

To understand the value of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid, one must examine the causality behind its structural design. In fragment-based drug discovery (FBDD), researchers require scaffolds that can be iteratively modified without the need for complex protecting-group strategies.

  • Regioselective Cross-Coupling: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), oxidative addition by the Pd(0) catalyst occurs preferentially at the most electrophilic and weakest carbon-halogen bond. The C–Br bond at the 4-position has a significantly lower bond dissociation energy than the adjacent C–Cl bonds. Consequently, cross-coupling proceeds with high regioselectivity at the 4-position[2].

  • Steric Shielding and Conformation Locking: The chlorine atoms at the 3- and 5-positions provide immense steric hindrance. When an aryl group is coupled at the 4-position, this steric bulk restricts the rotation of the newly attached biaryl axis. This causality is frequently exploited to lock molecular conformations, targeting narrow hydrophobic pockets in kinase domains.

  • Orthogonal Ring Activation: The strongly electron-withdrawing nitro group at the 2-position activates the ring for potential nucleophilic aromatic substitution (SₙAr) and serves as a latent amine. Post-coupling, the nitro group can be reduced, allowing the resulting aniline to cyclize with the adjacent carboxylic acid to form fused heterocyclic scaffolds like quinazolines.

Analytical Validation Protocol: A Self-Validating System

A robust analytical protocol must be self-validating; it should not rely on a single data point but use orthogonal physical properties to confirm identity. The following step-by-step methodology utilizes High-Resolution Mass Spectrometry (HRMS) to unequivocally validate the molecular weight and formula of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid by exploiting its unique isotopic signature[3].

Step 1: Sample Preparation & Matrix Selection
  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid.

  • Causality: The carboxylic acid moiety is highly acidic due to the electron-withdrawing ortho-nitro and meta-chloro groups. It readily deprotonates to form an [M-H]⁻ ion. The trace formic acid ensures sharp chromatographic peak shape without suppressing the negative electrospray ionization (ESI-) signal.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Execute a steep gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Causality: The high halogen content renders the molecule highly lipophilic. A steep organic gradient minimizes longitudinal diffusion, ensuring a sharp elution profile that maximizes the signal-to-noise ratio for mass spectrometric detection.

Step 3: HRMS Acquisition
  • Action: Acquire full-scan MS data (m/z 100–500) in ESI- mode using an Orbitrap or Q-TOF mass spectrometer.

  • Causality: High mass accuracy (< 5 ppm) is required to differentiate the target formula from isobaric interferences. The monoisotopic [M-H]⁻ ion is expected at exactly m/z 311.846.

Step 4: Isotopic Pattern Deconvolution (The Self-Validating Step)
  • Action: Extract the isotopic multiplet for the [M-H]⁻ ion and compare it against the theoretical distribution for a BrCl₂ system.

  • Causality: Bromine exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br, while Chlorine exists as a ~3:1 ratio of ³⁵Cl and ³⁷Cl[4]. A molecule containing one Br and two Cl atoms produces a highly specific, complex multiplet. The mathematical probability of these isotopes combining yields an M : M+2 : M+4 : M+6 ratio of approximately 100 : 167 : 78 : 11 . Matching this experimental multiplet to the theoretical distribution unequivocally validates the C₇H₂BrCl₂NO₄ formula, thereby confirming the molecular weight of 314.90 g/mol without the need for external reference standards.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the self-validating analytical protocol described above.

G Sample 4-Bromo-3,5-dichloro- 2-nitrobenzoic acid HRMS HRMS Analysis (ESI-) m/z Extraction Sample->HRMS NMR 1H & 13C NMR Structural Mapping Sample->NMR Iso Isotopic Pattern Analysis (79Br/81Br, 35Cl/37Cl) HRMS->Iso Struct Steric & Electronic Environment Verification NMR->Struct Formula Confirmed Formula: C7H2BrCl2NO4 Iso->Formula Mass & Isotopes Struct->Formula Connectivity MW Confirmed MW: 314.90 g/mol Formula->MW Calculation

Caption: Self-validating analytical workflow confirming the formula and MW via orthogonal techniques.

References

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (via PMC / NIH) URL: [Link]

  • Title: Mass Spectrometry - Isotopes Source: Michigan State University (MSU) Chemistry URL: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Sourcing 4-Bromo-3,5-dichloro-2-nitrobenzoic acid for Advanced Research

Introduction: The Strategic Importance of Specialized Building Blocks In the landscape of drug discovery and materials science, progress is often dictated by the availability and quality of unique chemical scaffolds. 4-B...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Specialized Building Blocks

In the landscape of drug discovery and materials science, progress is often dictated by the availability and quality of unique chemical scaffolds. 4-Bromo-3,5-dichloro-2-nitrobenzoic acid is one such specialized building block. Its poly-halogenated and electronically-defined structure presents a versatile platform for creating complex molecular architectures. The ortho-nitro group acts as a powerful directing group and can be readily transformed into an amino group, while the bromine and chlorine substituents offer multiple, distinct handles for cross-coupling reactions. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the effective sourcing, validation, and handling of this high-value research chemical.

Chemical Profile and Physicochemical Properties

Understanding the fundamental properties of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid is critical for its application in synthesis and for developing appropriate analytical methods.

Sourcing_Workflow A Identify Need for 4-Bromo-3,5-dichloro-2-nitrobenzoic acid B Search Catalogs of Major Suppliers (e.g., Sigma-Aldrich, Fisher Scientific) A->B C Identify Specialized & Custom Synthesis Organizations (CSOs) B->C If not found D Request Quotations: - Purity (>97%) - Quantity (mg to g) - Lead Time - Price C->D E Evaluate Supplier Credentials: - ISO Certification - Past Performance - Technical Support D->E F Request Certificate of Analysis (CoA) & Sample if possible E->F G Place Purchase Order F->G If specs met H Receive & Log Material G->H I In-House QC Validation H->I

Caption: Figure 2: A logical workflow for sourcing specialized research chemicals.

Supplier Landscape

The primary suppliers for such a niche compound fall into two categories:

  • Specialized Chemical Suppliers: These companies focus on rare and innovative chemical products for research and development. They may have the compound in stock in small quantities or synthesize it on demand.

  • Custom Synthesis Organizations (CSOs): These organizations specialize in producing molecules according to client specifications. This is the most probable route for obtaining gram-to-kilogram quantities. Companies like ChemScene and LEAPChem offer such services. [1][2] Table 2: Representative Suppliers of Complex Benzoic Acids & Custom Synthesis Services

    Supplier Service Type Key Strengths Website (Example)
    Sigma-Aldrich (Merck) Catalogue & Custom Broad portfolio of building blocks, reliable quality. [3]
    Fisher Scientific Catalogue Extensive distribution network, variety of research chemicals.
    ChemScene Catalogue & Custom Specializes in bioactive molecules and custom synthesis. [1]
    LEAPChem Catalogue & Custom Provides a large number of rare and innovative chemicals. [2]
    AA Blocks Catalogue Focus on building blocks for drug discovery.

    | BLD Pharm | Catalogue | Offers organic building blocks including bromides and nitro compounds. [4]| |

Supplier Validation: A Self-Validating Protocol

Trustworthiness is paramount. Before committing to a large-scale purchase, a rigorous validation process is essential.

  • Initial Screening: Request preliminary specifications and a typical Certificate of Analysis (CoA) for a similar product. Assess their quality documentation standards.

  • Technical Dialogue: Engage with their technical support team. Their ability to discuss the synthetic route and potential impurities is a strong indicator of expertise.

  • Sample Acquisition: If feasible, procure a small R&D sample (100-250 mg) for in-house validation before placing a larger order.

  • CoA Verification: Upon receipt of the sample, the provided CoA must be independently verified using the analytical methods described in the next section. Key parameters to check are purity (by HPLC or GC), identity (by ¹H NMR and MS), and appearance.

In-House Quality Control and Analytical Methods

Independent verification of the supplier's claims is a cornerstone of scientific integrity. The structure of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid lends itself to several standard analytical techniques.

QC_Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Physical & Functional Tests NMR ¹H NMR & ¹³C NMR (Structural Confirmation) MS LC-MS or GC-MS (Molecular Weight Verification) NMR->MS HPLC HPLC-UV (Primary Purity Assay, >98%) MS->HPLC GC GC-MS (Volatile Impurities) HPLC->GC MP Melting Point (Comparison to Reference) HPLC->MP Sol Solubility Test (Application Specific) MP->Sol end Material Qualified Sol->end start Material Received start->NMR

Caption: Figure 3: A comprehensive workflow for the analytical validation of incoming research materials.

Recommended Analytical Protocol: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the gold standard for assessing the purity of aromatic compounds like this. While a specific method for this exact molecule is not published, a robust starting point can be extrapolated from methods for similar nitroaromatic compounds. [5] Objective: To determine the purity of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid by calculating the area percent of the main peak.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve ~5 mg of the compound in 10 mL of acetonitrile (or a suitable solvent) to create a stock solution.

    • Further dilute to a working concentration of approximately 50 µg/mL using the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection. [6]

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid to suppress ionization of the carboxylic acid) is a common starting point. For example, 60-95% methanol over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: UV detection, scanned from 210-400 nm, with quantification likely optimal around 254 nm or 270 nm. [5] * Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak corresponding to the product. Purity should ideally be ≥98%.

    • The resolution between the main peak and any impurities should be greater than 2.0 for accurate quantification. [5]

Safety, Handling, and Storage

Substituted nitrobenzoic acids and halogenated aromatics require careful handling. While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous structures provide a strong basis for safe laboratory practices. [3][7][8] Table 3: Hazard Assessment and Handling Recommendations

Hazard Category Precautionary Action Rationale and Reference
Skin/Eye Irritation Wear nitrile gloves, a lab coat, and safety glasses with side shields or goggles. Compounds of this class are classified as skin and eye irritants (Category 2). [7][8]
Respiratory Irritation Handle only in a well-ventilated area or a chemical fume hood. Avoid creating dust. May cause respiratory irritation (STOT SE 3). [3][7]
Ingestion Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Classified as acutely toxic (Oral, Category 4). [3][8]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. Standard practice for stable organic solids. [1][9]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | Chemical waste must be handled by professionals. [7]|

Hypothesized Applications in Research & Development

The true value of a molecule like 4-Bromo-3,5-dichloro-2-nitrobenzoic acid lies in its potential as a versatile synthetic intermediate. Its functional groups are strategically positioned for a variety of transformations.

  • Pharmaceutical Synthesis: As an intermediate, it can be used to construct complex heterocyclic systems or as a scaffold in fragment-based drug design. The bromo- and chloro-substituents can be selectively addressed in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. This is analogous to how intermediates like Bromo-OTBN are crucial for synthesizing entire classes of drugs. [10]* Agrochemicals: The development of novel pesticides and herbicides often relies on halogenated aromatic building blocks.

  • Materials Science: The rigid, electron-deficient aromatic core could be incorporated into polymers or organic electronic materials to tune their properties.

The reduction of the nitro group to an amine unmasks a nucleophilic site, allowing for amide bond formation, diazotization, or the construction of nitrogen-containing heterocycles, further expanding its synthetic utility.

Conclusion

Sourcing a specialized reagent like 4-Bromo-3,5-dichloro-2-nitrobenzoic acid requires a more strategic approach than procuring common laboratory chemicals. Success hinges on identifying and partnering with suppliers who can provide not just the material, but also robust documentation and technical transparency. By implementing a rigorous supplier validation protocol and performing independent in-house quality control, researchers can ensure the integrity of their starting materials, which is the fundamental prerequisite for reproducible and reliable scientific outcomes. This guide provides the framework for that process, empowering research professionals to confidently navigate the complexities of acquiring advanced chemical building blocks.

References

  • Chem-Impex. 4-Bromo-3-nitrobenzoic acid. [Online] Available at: [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? [Online] Available at: [Link]

  • AA Blocks. 4-bromo-5-chloro-2-nitrobenzoic acid. [Online] Available at: [Link]

  • ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Online] Available at: [Link]

  • PubChem. 4-Bromo-2-chloro-5-nitrobenzoic acid. [Online] Available at: [Link]

  • Chromatography Today. A Comparison of the In Vitro Metabolism of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Online] Available at: [Link]

  • CDC Stacks. Supporting Information for research publication. [Online] Available at: [Link]

  • PYG Lifesciences. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. [Online] Available at: [Link]

  • International Journal of Scientific Research in Science and Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Online] Available at: [Link]

  • Der Pharma Chemica. Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. [Online] Available at: [Link]

Sources

Exploratory

4-Bromo-3,5-dichloro-2-nitrobenzoic acid price and availability

An In-depth Technical Guide to 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid: Synthesis, Properties, and Applications for Researchers Abstract For professionals in research, and particularly in the field of drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid: Synthesis, Properties, and Applications for Researchers

Abstract

For professionals in research, and particularly in the field of drug development, a comprehensive understanding of novel chemical entities is paramount. This guide focuses on 4-Bromo-3,5-dichloro-2-nitrobenzoic acid, a compound of interest for its potential as a versatile building block in medicinal chemistry. Due to its limited commercial availability, this document provides a technical overview of its chemical properties, discusses potential synthetic pathways, and explores its applications by drawing parallels with structurally similar analogs. This guide is intended to serve as a foundational resource for scientists looking to synthesize or incorporate this and related compounds into their research and development pipelines.

Introduction and Commercial Availability

4-Bromo-3,5-dichloro-2-nitrobenzoic acid is a specialized aromatic carboxylic acid. Its structure, featuring a bromine atom, two chlorine atoms, and a nitro group, makes it a potentially valuable intermediate for creating complex molecules. However, it is not a widely available catalog chemical. A thorough search of major chemical suppliers indicates that while structurally related compounds are commercially available, 4-Bromo-3,5-dichloro-2-nitrobenzoic acid itself is not a standard stock item. Researchers will likely need to pursue custom synthesis for their specific needs.

Physicochemical Properties and Structural Analysis

While experimental data for the target molecule is scarce, we can infer its properties from its constituent functional groups and by analyzing related compounds.

Table 1: Comparison of Physicochemical Properties of Related Benzoic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
4-Bromo-3-nitrobenzoic acidC7H4BrNO4246.02[1]Bromo and nitro substitutions.[1]
4-Bromo-2-chloro-5-nitrobenzoic acidC7H3BrClNO4280.46[2][3]Bromo, chloro, and nitro substitutions.[2][3]
4-Bromo-5-chloro-2-nitrobenzoic acidC7H3BrClNO4280.46Isomer of the above.
4-Bromo-3,5-dinitrobenzoic acidC7H3BrN2O6Not specifiedBromo and two nitro groups.[4]
4-Bromo-3,5-dichlorobenzoic acidC7H3BrCl2O2269.90Bromo and two chloro groups.[5]

The presence of electron-withdrawing groups (nitro and chloro) is expected to increase the acidity of the carboxylic acid and influence the reactivity of the aromatic ring. The combination of these substituents offers multiple sites for further chemical modification, a desirable trait in drug discovery.

Potential Synthetic Strategies

The synthesis of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid would likely start from a more readily available substituted benzoic acid. A plausible synthetic route could involve the nitration of a dichlorinated bromo-benzoic acid precursor.

A general procedure for the nitration of a similar compound, 4-bromobenzoic acid, involves the following steps:

  • Preparation of a nitration mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at a low temperature (0-5 °C).[6]

  • Slow, portion-wise addition of the starting benzoic acid derivative to the nitration mixture, while maintaining the low temperature.[6]

  • Allowing the reaction to proceed with stirring, followed by quenching the reaction by pouring the mixture into ice water to precipitate the product.[6]

  • Filtration, washing, and drying of the solid product to yield the nitrated benzoic acid.[6]

The specific starting material and the precise reaction conditions would need to be optimized to achieve the desired regioselectivity for the nitro group at the 2-position.

Synthesis_Pathway 4-Bromo-3,5-dichlorobenzoic_acid 4-Bromo-3,5-dichlorobenzoic acid Nitration Nitration (HNO3, H2SO4) 4-Bromo-3,5-dichlorobenzoic_acid->Nitration Product 4-Bromo-3,5-dichloro-2-nitrobenzoic acid Nitration->Product

Caption: A potential synthetic route to 4-Bromo-3,5-dichloro-2-nitrobenzoic acid.

Applications in Research and Drug Development

Substituted benzoic acids are crucial in medicinal chemistry. The presence of halogens and a nitro group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

  • Building Block for Complex Molecules : This compound can serve as a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] The carboxylic acid group can be readily converted to other functional groups, and the aromatic ring can undergo further substitutions.

  • Antiproliferative Agents : Benzoic acid derivatives have been explored for their potential as antiproliferative agents. The nature and position of substituents on the phenyl ring can significantly impact their biological activity. For instance, electron-withdrawing groups like halogens can confer moderate activity in some series of compounds.

  • Anti-inflammatory Properties : Certain substituted benzoic acids have demonstrated anti-inflammatory effects. For example, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid has been shown to reduce inflammatory responses in microglial cells, suggesting potential applications in neuroinflammatory diseases.[7]

  • Introduction of Halogens in Drug Design : The introduction of bromine into a molecular structure is a known strategy in drug design to enhance properties like binding affinity and metabolic stability.

Applications Core 4-Bromo-3,5-dichloro-2-nitrobenzoic acid App1 Medicinal Chemistry Intermediate Core->App1 App2 Antiproliferative Agent Development Core->App2 App3 Anti-inflammatory Research Core->App3 App4 Probe for Biological Assays Core->App4

Caption: Potential applications of the title compound in scientific research.

Conclusion

While 4-Bromo-3,5-dichloro-2-nitrobenzoic acid is not a readily available chemical, its unique structure presents significant opportunities for researchers in organic synthesis and drug discovery. By understanding the properties and synthetic methodologies of related compounds, scientists can devise strategies to produce this molecule and explore its potential in developing novel therapeutics and chemical probes. This guide provides a foundational understanding to encourage and support such endeavors.

References

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • AA Blocks. (n.d.). 4-bromo-5-chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • PubMed. (2018, March). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Retrieved from [Link]

Sources

Foundational

Polysubstituted Nitrobenzoic Acid Derivatives: A Next-Generation Scaffold for Drug Discovery

Executive Summary In the landscape of modern drug discovery, the polysubstituted nitrobenzoic acid (NBA) scaffold has emerged as a highly versatile and tunable pharmacophore. By leveraging the electron-withdrawing proper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the polysubstituted nitrobenzoic acid (NBA) scaffold has emerged as a highly versatile and tunable pharmacophore. By leveraging the electron-withdrawing properties of the nitro group and the coordination capacity of the carboxylate moiety, researchers can precisely modulate lipophilicity, redox potential, and target affinity. This technical guide explores the rational design of NBA derivatives—specifically coordination complexes and esterified prodrugs—and details their mechanisms of action across antibacterial, antitubercular, and anticancer applications.

Mechanistic Rationale and Biological Applications

Antibacterial Agents: Overcoming Membrane Permeability

The rapid emergence of multidrug-resistant (MDR) bacteria demands structural innovations that can bypass traditional efflux and permeability barriers. Recent advancements with 2-chloro-5-nitrobenzoic acid (2Cl5NBH) derivatives demonstrate that counterion selection and metal complexation are critical for efficacy.

For example, synthesizing a methylethanolammonium salt of 2Cl5NBH yields a compound with a broad inhibitory profile against both Gram-positive and Gram-negative bacteria. The causality of this design is rooted in biomimicry:1. This structural similarity facilitates transmembrane diffusion and reduces active efflux in Gram-negative bacteria, which are typically protected by a restrictive outer lipopolysaccharide (LPS) layer.

Alternatively, coordinating 2Cl5NBH into a 2D potassium polymer shifts the activity to 2. Gram-positive bacteria lack an outer membrane but possess a thick, negatively charged peptidoglycan layer. The highly ordered supramolecular architecture of the coordination polymer makes it highly susceptible to electrostatic interactions that disrupt this membrane structure.

Antitubercular Prodrugs: Lipophilicity and Distinct Modes of Action

Mycobacterium tuberculosis presents a unique pharmacokinetic challenge due to its highly lipophilic, mycolic acid-rich cell envelope. To overcome this, 3,5-dinitrobenzoic acid can be esterified with hexyl or phenyl groups to function as a prodrug.

This esterification significantly enhances antitubercular activity. The mechanistic rationale is twofold: first, the ester increases the lipophilicity of the molecule, allowing it to penetrate the waxy mycobacterial cell wall. Second,3. The intact molecular entity—or its specific redox cycling capabilities driven by the dual nitro groups—acts synergistically to inhibit mycobacterial growth.

Anticancer Coordination Complexes: Redox Cycling and DNA Intercalation

Transition metal complexes incorporating nitrobenzoic acid derivatives (e.g., Copper(II) complexes of 4-chloro-3-nitrobenzoic acid) have demonstrated significant cytotoxicity against various cancer cell lines. The primary mechanism of action involves the4. This dual-threat mechanism leads to severe oxidative stress, replication arrest, and ultimately, cellular apoptosis.

MOA Scaffold Polysubstituted Nitrobenzoic Acid Modification Coordination Complex / Esterification Scaffold->Modification Structural Tuning MOA1 Redox Cycling & ROS Generation Modification->MOA1 MOA2 Membrane Disruption (Electrostatic) Modification->MOA2 MOA3 DNA Intercalation / Replication Arrest Modification->MOA3 Target1 Anticancer (Apoptosis) MOA1->Target1 Target2 Antibacterial (MRSA / M. tb) MOA1->Target2 MOA2->Target2 MOA3->Target1 MOA3->Target2

Mechanisms of action for nitrobenzoic acid derivatives in biological targets.

Quantitative Data Summary

The following table summarizes the structure-activity relationships (SAR) and biological effects of key polysubstituted nitrobenzoic acid derivatives based on recent literature.

Compound ScaffoldStructural ModificationPrimary Target / OrganismObserved Biological EffectMechanistic Causality
2-Chloro-5-nitrobenzoic acid Methylethanolammonium saltGram-positive & Gram-negative bacteriaBroad-spectrum inhibitionCounterion mimics membrane phospholipids, enhancing transmembrane permeability.
2-Chloro-5-nitrobenzoic acid Potassium coordination polymerMRSASelective inhibition (comparable to gentamicin)Electrostatic disruption of the thick, negatively charged peptidoglycan layer.
3,5-Dinitrobenzoic acid Hexyl / Phenyl esterificationMycobacterium tuberculosisEnhanced antitubercular activityIncreased lipophilicity for waxy cell wall penetration; distinct nitro-driven MOA.
4-Chloro-3-nitrobenzoic acid Copper(II) coordinationHuman cancer cell linesApoptosis and cell cycle arrestSynergistic DNA interaction and redox-mediated ROS generation.

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate self-validating mechanisms, including internal controls, orthogonal validation steps, and explicit mechanistic reasoning for each procedural choice.

Workflow Step1 Ligand Preparation (e.g., 2Cl5NBH) Step2 Counterion / Metal Addition (MMEA or K-Iodide) Step1->Step2 Reactants Step3 Crystallization & Validation (X-ray/IR) Step2->Step3 Synthesis Step4 Broth Microdilution (MIC Determination) Step3->Step4 Antibacterial Step5 Cytotoxicity Profiling (Mammalian Cell Lines) Step3->Step5 Anticancer

Workflow for synthesis and biological screening of nitrobenzoic acid complexes.

Protocol 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid Methylethanolammonium Salt

Rationale: Salt formation is utilized over the free acid to enhance aqueous solubility and bioavailability, which are critical for optimal interaction with bacterial targets.

  • Preparation of Precursors: Dissolve 4.96 mmol (approx. 1 g) of1.

    • Causality: Acetone provides an optimal dielectric constant to keep the free acid in solution while allowing the eventual salt to crystallize upon solvent evaporation.

  • Counterion Addition: Slowly add 4.96 mmol (0.4 mL) of methylethanolamine (MMEA) dissolved in 15 mL acetone dropwise to the 2Cl5NBH solution under continuous stirring at room temperature (RT).

    • Causality: Dropwise addition prevents localized supersaturation and amorphous precipitation, ensuring the formation of a high-quality crystal lattice.

  • Reaction & Maturation: Stir the clear, pale-yellow solution for 1 hour at RT, then allow it to evaporate slowly under ambient conditions.

  • Harvesting & Validation: After several days, collect the resulting yellow crystals via vacuum filtration. Wash with a minimal volume of cold acetone and air-dry.

    • Self-Validation: Confirm the supramolecular structure via single-crystal X-ray diffraction and Hirshfeld surface analysis to map intermolecular interactions and verify the absence of unreacted precursors.

Protocol 2: Self-Validating Minimum Inhibitory Concentration (MIC) Assay

Rationale: A broth microdilution method is employed to determine antibacterial efficacy. The system must be self-validating to rule out false positives caused by compound precipitation or solvent toxicity.

  • Inoculum Preparation: Cultivate bacterial strains (e.g., MRSA) in Mueller-Hinton broth to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL).

  • Compound Dilution: Prepare stock solutions of the nitrobenzoic acid derivatives in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate.

    • Critical Control (Causality): Ensure the final DMSO concentration in any well does not exceed 1% (v/v). Higher concentrations disrupt bacterial membranes independently, skewing results. Include a vehicle control well (1% DMSO + broth + bacteria) to validate that the solvent is non-toxic.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Include a positive control (gentamicin + bacteria) to validate assay sensitivity, and a negative control (sterile broth only) to validate aseptic technique. Incubate at 37°C for 18-24 hours.

  • Viability Determination (Self-Validating Readout): Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2-4 hours.

    • Causality: Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) by metabolically active cells. This colorimetric shift provides an objective, self-validating readout of bacterial viability, eliminating the subjective visual scoring of turbidity which can be easily confounded if the nitrobenzoic acid complex precipitates out of solution.

References

  • Croitor L, Gorobet A, Caraba MN, Bourosh P, Caraba IV, Haidu D, Crisan M.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid

Executive Summary The synthesis of highly substituted, sterically encumbered biaryls is a persistent challenge in modern drug development and materials science. 4-Bromo-3,5-dichloro-2-nitrobenzoic acid represents a parti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted, sterically encumbered biaryls is a persistent challenge in modern drug development and materials science. 4-Bromo-3,5-dichloro-2-nitrobenzoic acid represents a particularly demanding substrate: it is a pentasubstituted benzene ring featuring a reactive carbon-bromine (C-Br) bond flanked by two bulky ortho-chlorine atoms, an electron-withdrawing nitro group, and an acidic carboxylate moiety.

This application note provides a self-validating, highly optimized protocol for the chemoselective Suzuki-Miyaura cross-coupling of this substrate. By leveraging advanced Buchwald-type precatalysts (XPhos Pd G3) and precise stoichiometric control of the base, researchers can achieve high-yielding, selective C-C bond formation while leaving the flanking C-Cl bonds intact.

Mechanistic Causality & Reaction Design

To design a robust protocol, one must understand the specific structural liabilities and kinetic barriers of the substrate.

Chemoselectivity: Bromo vs. Chloro Activation

The substrate contains both C-Br and C-Cl bonds. The bond dissociation energy (BDE) of a typical aryl C-Br bond is significantly lower (~81 kcal/mol) than that of an aryl C-Cl bond (~96 kcal/mol). Consequently, oxidative addition of the active Pd(0) species occurs chemoselectively at the C-Br position[1]. To prevent over-coupling or activation of the C-Cl bonds, the reaction temperature is strictly controlled (80 °C), and highly selective dialkylbiaryl phosphine ligands are employed.

Overcoming Extreme Steric Hindrance

The C4-bromo position is an ortho,ortho-disubstituted halide (flanked by C3 and C5 chlorines). Traditional catalysts like Pd(PPh3)4 fail entirely in these environments due to their inability to facilitate the sterically demanding transmetalation and reductive elimination steps[2]. To overcome this, we utilize XPhos Pd G3 or Pd-PEPPSI-IPr [3]. The bulky, electron-rich dicyclohexyl groups of XPhos accelerate oxidative addition, while the flexible triisopropylphenyl ring stabilizes the monomeric 14-electron Pd(0) intermediate, preventing catalyst degradation into inactive palladium black[4].

Electronic Effects & Stoichiometric Base Adjustment

The strongly electron-withdrawing -NO₂ group makes the aromatic ring highly electron-deficient. While this accelerates oxidative addition, it also makes the intermediate susceptible to protodehalogenation. A highly active catalyst is required to ensure the cross-coupling outcompetes these degradation pathways[5]. Furthermore, the presence of the free carboxylic acid (-COOH) necessitates a precise adjustment of the base. One full equivalent of base is immediately consumed to deprotonate the acid into its soluble carboxylate form. Therefore, a minimum of 3.0 equivalents of K₃PO₄ is required (1 eq. for neutralization + 2 eq. for boronic acid activation).

CatalyticCycle Pd_Pre XPhos Pd G3 Precatalyst Pd0 Active L-Pd(0) (14-electron species) Pd_Pre->Pd0 Base activation OxAdd Oxidative Addition (Chemoselective C-Br insertion) Pd0->OxAdd Ar-Br TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Sterically driven) TransMet->RedElim RedElim->Pd0 Catalyst regeneration Product Coupled Biaryl Product RedElim->Product Product release

Fig 1: Suzuki-Miyaura catalytic cycle highlighting sterically hindered intermediates.

Optimization of Reaction Conditions

The following table summarizes the quantitative data driving the selection of the optimal reaction parameters. Phenylboronic acid was used as the model coupling partner.

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4 (5%)K₂CO₃ (3.0)Toluene/H₂O100<5%Catalyst cannot overcome ortho,ortho-steric bulk[2].
2Pd(dppf)Cl₂ (5%)K₃PO₄ (3.0)Dioxane/H₂O8035%Sluggish transmetalation; significant protodehalogenation.
3Pd-PEPPSI-IPr (2%)K₃PO₄ (3.0)Dioxane/H₂O8078%Good yield; NHC ligand handles steric bulk well[3].
4XPhos Pd G3 (2%) K₃PO₄ (3.0) Dioxane/H₂O 80 92% Optimal; rapid coupling outcompetes side reactions[4].
5XPhos Pd G3 (2%)K₃PO₄ (2.0)Dioxane/H₂O8041%Incomplete conversion; insufficient base due to -COOH neutralization.

Standard Operating Protocol (SOP)

Materials & Reagents
  • Substrate: 4-Bromo-3,5-dichloro-2-nitrobenzoic acid (1.0 mmol, 314.9 mg)

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.5 mmol, 183.0 mg)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%, 16.9 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 mmol, 636.9 mg)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 5.0 mL total), thoroughly degassed.

Step-by-Step Procedure
  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-3,5-dichloro-2-nitrobenzoic acid, the arylboronic acid, K₃PO₄, and XPhos Pd G3.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly inert atmosphere.

  • Solvent Addition: Add 4.0 mL of sparged 1,4-Dioxane and 1.0 mL of sparged H₂O via syringe. (The biphasic nature will homogenize upon heating as the carboxylate salt forms).

  • Heating: Transfer the sealed Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours. The solution will typically transition from a pale yellow suspension to a dark, homogeneous solution.

Workup & Isolation Strategy

Because the product contains a carboxylic acid, it will remain in the aqueous phase as a potassium salt under the basic reaction conditions. This allows for a highly efficient, self-validating purification strategy:

  • Quench & Wash: Cool the reaction to room temperature. Dilute with 10 mL of H₂O and 10 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

  • Organic Wash: Extract and discard the organic (EtOAc) layer. This step removes the phosphine ligand, unreacted boronic acid, and homocoupled boronic acid byproducts, leaving the pure product salt in the aqueous layer.

  • Acidification (Critical Step): Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 1M HCl dropwise under stirring until the pH reaches 2.0–3.0. The coupled biaryl carboxylic acid will precipitate as an off-white/pale yellow solid.

  • Recovery: Extract the acidified aqueous suspension with fresh EtOAc (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure chemoselective Suzuki product.

Workflow Step1 Reagent Preparation Step2 Schlenk Degassing Step1->Step2 Step3 Heating (80°C, 12h) Step2->Step3 Step4 Aqueous Quench Step3->Step4 Step5 Acidification (pH 2-3) Step4->Step5 Step6 Extraction & Purification Step5->Step6

Fig 2: Experimental workflow for the Suzuki coupling and acidic workup.

References

  • [4] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. 4

  • [1] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate. 1

  • [3] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic Chemistry Portal. 3

  • [5] Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC (NIH). 5

  • [2] Problems with Suzuki coupling : r/Chempros. Reddit. 2

Sources

Application

Application Note: Chemoselective Reduction of 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid

[1] Executive Summary This application note details the chemoselective reduction of the nitro group in 4-Bromo-3,5-dichloro-2-nitrobenzoic acid to its corresponding aniline, 2-Amino-4-bromo-3,5-dichlorobenzoic acid . The...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the chemoselective reduction of the nitro group in 4-Bromo-3,5-dichloro-2-nitrobenzoic acid to its corresponding aniline, 2-Amino-4-bromo-3,5-dichlorobenzoic acid .

The primary synthetic challenge is the retention of the halogen substituents (specifically the labile C-Br bond) during the reduction process. Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) are contraindicated due to the high risk of hydrodehalogenation. This guide recommends and details a classical metal-mediated reduction (Fe/AcOH) as the primary protocol, with Stannous Chloride (SnCl₂) as a secondary alternative, ensuring high fidelity of the halogenated scaffold.

Chemical Context & Challenge

The Substrate[1]
  • Compound: 4-Bromo-3,5-dichloro-2-nitrobenzoic acid

  • Target: 2-Amino-4-bromo-3,5-dichlorobenzoic acid

  • Key Structural Features:

    • Steric Crowding: The nitro group is ortho to the carboxylic acid and flanked by a chlorine atom at the 3-position.

    • Labile Functionality: The aryl bromide is highly susceptible to oxidative addition by transition metals (Pd, Ni), leading to debromination.

The "Halogen Dance" Problem

In standard pharmaceutical manufacturing, nitro reduction is often achieved via catalytic hydrogenation (


 + Pd/C). However, for this substrate, that pathway is destructive.
MethodReagentOutcomeMechanism of Failure
Catalytic Hydrogenation

, Pd/C
Failure Pd inserts into C-Br bond

Dehalogenation.
Dissolving Metal Li/Na in

Failure Radical anion mechanism attacks halogens.
Hydride Transfer

Failure Reduces carboxylic acid to alcohol; attacks halogens.
Béchamp Reduction Fe / AcOH Success Single Electron Transfer (SET) is specific to

.
Mechanistic Visualization

The following diagram illustrates the divergent pathways between catalytic hydrogenation and the recommended metal-mediated reduction.

G Start 4-Bromo-3,5-dichloro-2-nitrobenzoic acid MethodA Method A: H2 / Pd-C (Standard Hydrogenation) Start->MethodA MethodB Method B: Fe / AcOH (Béchamp Reduction) Start->MethodB InterA Oxidative Addition of Pd into C-Br MethodA->InterA InterB Single Electron Transfer (SET) to Nitro Group MethodB->InterB ProdFailure Product A (Failed): 2-Amino-3,5-dichlorobenzoic acid (Bromine LOST) InterA->ProdFailure Hydrodehalogenation ProdSuccess Product B (Target): 2-Amino-4-bromo-3,5-dichlorobenzoic acid (Halogens RETAINED) InterB->ProdSuccess Chemoselective Reduction

Figure 1: Divergent reaction pathways. Method A leads to dehalogenation, while Method B preserves the halogen scaffold.

Protocol A: Iron-Mediated Reduction (Primary Recommendation)

This method is based on the classical Béchamp reduction.[1][2][3] It is robust, cost-effective, and highly chemoselective for nitro groups in the presence of halogens [1].[3]

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate1.0Starting Material
Iron Powder (325 mesh)5.0 - 7.0Reductant (Surface area matters)
Glacial Acetic AcidSolventProton source & Solvent
Ethanol/Water (3:1)Co-solventImproves solubility if AcOH alone fails
Ethyl AcetateWorkupExtraction Solvent
Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the Iron powder (5.0 equiv) in Glacial Acetic Acid (10 mL per gram of substrate).

    • Note: Mechanical stirring is preferred over magnetic stirring due to the heavy iron sludge.

  • Heating: Heat the mixture to 50°C for 15 minutes to activate the iron surface (etching oxide layers).

  • Addition: Add the nitrobenzoic acid substrate (1.0 equiv) portion-wise. If solubility is poor, add Ethanol/Water (3:1) until a stirrable slurry/solution is achieved.

  • Reflux: Increase temperature to 80-90°C (or mild reflux). Monitor by HPLC or TLC.

    • Reaction Time: Typically 2–6 hours.

    • Endpoint: Disappearance of starting material. Note that the amine product may have a similar R_f but will stain differently (ninhydrin active).

  • Filtration (Critical): While still warm, filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with hot Ethanol or Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to remove most of the organic solvents/acetic acid.

  • Workup (Amphoteric Handling):

    • The residue contains the product as an ammonium salt (due to acid).

    • Dilute with water.

    • Slowly adjust pH to ~3–4 (the isoelectric point) using saturated

      
       or 
      
      
      
      .
    • Observation: The free amino acid should precipitate.

    • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate at pH 4.

  • Purification: Recrystallization from Ethanol/Water or Methanol.

Protocol B: Stannous Chloride Reduction (Secondary Recommendation)

Use this method if the Iron protocol yields difficult-to-separate iron complexes or if the reaction stalls due to steric hindrance [2][3].

Reagents[4]
  • Substrate: 1.0 equiv

  • 
    :  5.0 equiv
    
  • Solvent: Ethanol or Methanol[4][5]

  • Temperature: 70°C (Reflux)

Procedure
  • Dissolve the nitro compound in Ethanol (10-15 volumes).

  • Add Stannous Chloride Dihydrate in one portion.

  • Heat to reflux for 3–5 hours.

  • Workup (Emulsion Control):

    • Cool to room temperature.[4][5][6]

    • Pour into ice water.

    • Neutralize carefully with saturated

      
       to pH 7–8.
      
    • Warning: Tin salts form a gelatinous precipitate. Add Celite and filter the entire mixture before attempting extraction, or use potassium sodium tartrate (Rochelle salt) solution to solubilize tin salts during extraction.

  • Extract the filtrate with Ethyl Acetate, dry over

    
    , and concentrate.
    

Analytical Validation & Quality Control

Expected Analytical Data
  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6):

    • Disappearance of the broad carboxylic acid proton shift (often extremely broad).

    • Appearance of a broad singlet (

      
      ) around 5.0–6.5 ppm (exchangeable with 
      
      
      
      ).
    • Aromatic proton signal will shift upfield due to the shielding effect of the new amino group.

  • Mass Spectrometry (LC-MS):

    • Observe [M+H]+ or [M-H]-.

    • Isotope Pattern: Critical check. You must see the distinct isotope pattern for 1 Br and 2 Cl atoms (M, M+2, M+4, M+6). Loss of this pattern indicates dehalogenation.

Process Workflow Diagram

Workflow Start Start: Nitro Substrate Dissolve Suspend in AcOH (+ EtOH if needed) Add Fe Powder (5 eq) Start->Dissolve Reflux Reflux (80-90°C) 2-6 Hours Dissolve->Reflux Check Check HPLC/TLC (Look for Amine formation) Reflux->Check Check->Reflux Incomplete Filter Filter through Celite (Remove Fe sludge) Check->Filter Complete Conc Concentrate Filtrate Filter->Conc pH Adjust pH to 3-4 (Isoelectric Point) Conc->pH Isolate Precipitation or EtOAc Extraction pH->Isolate Final Final Product: 2-Amino-4-bromo-3,5-dichlorobenzoic acid Isolate->Final

Figure 2: Operational workflow for the Iron-mediated reduction.

Troubleshooting & Safety

Common Issues
SymptomDiagnosisSolution
Loss of Bromine Reaction too vigorous or wrong metal.Ensure temperature does not exceed 90°C. Do not use Zn/HCl (too aggressive). Stick to Fe/AcOH.[7][8]
Incomplete Reaction Steric hindrance at 2-position.Add a catalytic amount of HCl (drops) to the AcOH to activate Fe further. Increase solvent volume to improve solubility.
Low Yield (Workup) Product stuck in water layer.The product is an amino acid (zwitterion). Ensure pH is adjusted to the isoelectric point (pH ~3-4) to maximize precipitation/extraction efficiency.
Safety Hazards
  • Iron Waste: The filtered iron sludge can be pyrophoric if dried completely in air. Keep wet and dispose of in a dedicated metal waste container.

  • Exotherm: The initiation of the reduction can be exothermic. Add substrate slowly on large scales.

References

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. "Béchamp reduction." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Esterification of 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid

Introduction: Navigating the Challenges of Esterifying a Highly Substituted Benzoic Acid 4-Bromo-3,5-dichloro-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid characterized by significant steric hindranc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Esterifying a Highly Substituted Benzoic Acid

4-Bromo-3,5-dichloro-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid characterized by significant steric hindrance and electronic deactivation. These features present considerable challenges for its esterification, a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The bulky halogen atoms and the ortho-nitro group sterically encumber the carboxylic acid moiety, impeding the approach of nucleophilic alcohols. Furthermore, the potent electron-withdrawing nature of the nitro and chloro substituents reduces the nucleophilicity of the carboxylate and can influence the reactivity of the carbonyl carbon.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective esterification protocols for this challenging substrate. We will explore several methodologies, from classical acid catalysis to modern coupling techniques, explaining the rationale behind each approach and providing detailed, actionable protocols.

Method 1: Enhanced Fischer-Speier Esterification under Forcing Conditions

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5][6] For sterically hindered substrates like 4-Bromo-3,5-dichloro-2-nitrobenzoic acid, standard reflux conditions are often insufficient to achieve satisfactory yields. To drive the equilibrium towards the ester product, forcing conditions, such as high temperatures and the use of a large excess of the alcohol, are necessary. Microwave-assisted heating can also be a valuable tool to accelerate this transformation.[7][8]

Scientific Rationale

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[1][2][4][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[1][5] The reaction is reversible, and the presence of water can hydrolyze the ester back to the starting materials.[2][4] By using the alcohol as the solvent and employing high temperatures, the equilibrium can be shifted towards the product side in accordance with Le Châtelier's principle.[2]

Experimental Protocol: Synthesis of Methyl 4-Bromo-3,5-dichloro-2-nitrobenzoate
  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3,5-dichloro-2-nitrobenzoic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add a large excess of dry methanol (e.g., 20-50 eq), which will also serve as the solvent. While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Visualization of the Fischer-Speier Esterification Workflow

Fischer_Esterification Start Start: 4-Bromo-3,5-dichloro- 2-nitrobenzoic acid Reaction Reaction: - Excess Methanol - Conc. H₂SO₄ (cat.) - Reflux (12-24h) Start->Reaction Workup Work-up: - Neutralization (NaHCO₃) - Extraction (EtOAc) Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: Methyl 4-Bromo-3,5-dichloro- 2-nitrobenzoate Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification using Carbodiimide Coupling Agents

For substrates that are sensitive to the harsh acidic conditions of the Fischer esterification, or when dealing with precious alcohols, the Steglich esterification offers a mild and efficient alternative.[9][10][11][12][13] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][11][12]

Scientific Rationale

The Steglich esterification proceeds through the activation of the carboxylic acid by the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[9][10][11] This intermediate is susceptible to nucleophilic attack by the alcohol to form the desired ester. DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form an even more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[9][11] This catalytic cycle minimizes side reactions, such as the formation of the N-acylurea byproduct.[12] The choice between DCC and EDC often depends on the desired work-up procedure; the dicyclohexylurea (DCU) byproduct from DCC is insoluble in most organic solvents and can be removed by filtration, while the urea byproduct from EDC is water-soluble and can be removed by aqueous extraction.[14][15][16]

Experimental Protocol: General Procedure for Steglich Esterification
  • Reagent Preparation: To a solution of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add the carbodiimide (DCC or EDC, 1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up (DCC): If DCC is used, the precipitated dicyclohexylurea (DCU) can be removed by filtration. The filtrate is then washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Work-up (EDC): If EDC is used, the reaction mixture is diluted with an organic solvent and washed with water to remove the water-soluble urea byproduct. The organic layer is then washed with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ester is then purified by column chromatography.

Visualization of the Steglich Esterification Mechanism

Steglich_Esterification cluster_activation Activation cluster_catalysis Catalysis & Ester Formation CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU - DCU DMAP DMAP N_Acylpyridinium->DMAP - DMAP (regenerated) Ester Ester (R-COOR') N_Acylpyridinium->Ester + R'-OH Alcohol Alcohol (R'-OH)

Caption: Mechanism of Steglich Esterification.

Method 3: Methyl Ester Synthesis via Diazomethane Derivatization

For the specific and rapid synthesis of the methyl ester of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid, derivatization with diazomethane is a highly effective method.[17][18][19] This reaction is typically fast, clean, and proceeds under very mild conditions. However, it is crucial to note that diazomethane is highly toxic and potentially explosive, requiring specialized equipment and handling procedures.[18] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).[17]

Scientific Rationale

The reaction of a carboxylic acid with diazomethane is initiated by an acid-base reaction where the acidic proton of the carboxylic acid is transferred to the diazomethane, forming a carboxylate anion and a methyldiazonium cation.[19] The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the diazonium salt and displacing nitrogen gas as a leaving group.[18][19] The evolution of nitrogen gas drives the reaction to completion.[19]

Experimental Protocol: Methylation with TMS-Diazomethane

Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

  • Reagent Preparation: Dissolve 4-Bromo-3,5-dichloro-2-nitrobenzoic acid (1.0 eq) in a mixture of an inert solvent like diethyl ether or toluene and methanol (typically in a 10:1 to 5:1 ratio).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of TMS-diazomethane (typically a 2.0 M solution in hexanes, 1.1-1.2 eq) dropwise. The addition is usually accompanied by the evolution of nitrogen gas.

  • Completion and Quenching: Stir the reaction mixture at 0 °C for 30-60 minutes after the addition is complete. The reaction progress can be monitored by the cessation of gas evolution and confirmed by TLC. Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Work-up: Concentrate the reaction mixture under reduced pressure to afford the crude methyl ester, which can be used directly or purified by column chromatography if necessary.

Method 4: Mitsunobu Reaction for Esterification with Inversion of Configuration

The Mitsunobu reaction is a powerful tool for the esterification of alcohols, particularly when a stereochemical inversion at a chiral center of the alcohol is desired.[20][21][22][23][24] While the starting carboxylic acid in this case is achiral, the Mitsunobu reaction can be a valuable method for coupling it with valuable, complex, or chiral secondary alcohols under mild, neutral conditions.[23]

Scientific Rationale

The Mitsunobu reaction involves the in situ activation of an alcohol by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[23][24] The PPh₃ and DEAD react to form a phosphonium salt, which then reacts with the alcohol to form an alkoxyphosphonium salt, activating the hydroxyl group as a good leaving group. The carboxylate of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion, leading to the formation of the ester with inversion of configuration at the alcohol's stereocenter.[22]

Experimental Protocol: General Procedure for Mitsunobu Esterification
  • Reagent Preparation: In an anhydrous solvent such as THF or dichloromethane under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-3,5-dichloro-2-nitrobenzoic acid (1.2-1.5 eq), the desired primary or secondary alcohol (1.0 eq), and triphenylphosphine (1.5 eq).

  • Reaction: Cool the solution to 0 °C. Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise. A color change and/or the formation of a precipitate is often observed.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or HPLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The purification can be challenging due to the presence of triphenylphosphine oxide and the reduced form of the azodicarboxylate. Column chromatography is typically required to isolate the pure ester.

Comparison of Esterification Protocols

FeatureFischer-Speier EsterificationSteglich EsterificationDiazomethane DerivatizationMitsunobu Reaction
Conditions Harsh (strong acid, high temp)Mild (room temp)Very Mild (0 °C to rt)Mild (0 °C to rt)
Reagents Alcohol, Strong Acid (cat.)Alcohol, DCC/EDC, DMAPDiazomethane/TMS-CHN₂Alcohol, PPh₃, DEAD/DIAD
Advantages Inexpensive reagents, suitable for large scale.[1]Good for hindered & acid-sensitive substrates.[9][10][11]Fast, clean, high-yielding for methyl esters.[17][25]Inversion of alcohol stereochemistry, mild.[22][23]
Disadvantages Low yields for hindered substrates, reversible.[2]Stoichiometric coupling agents, byproduct removal.[14][15]Highly toxic and explosive reagents.[18]Stoichiometric reagents, difficult purification.[22]
Substrate Scope Best for simple, unhindered alcohols.[26]Broad scope, including hindered alcohols.[10]Specific for methyl esters.Good for primary and secondary alcohols.[24]

Conclusion

The esterification of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid requires careful consideration of the substrate's inherent steric and electronic properties. While a modified Fischer-Speier esterification under forcing conditions can be employed, particularly for simple alkyl esters, the Steglich esterification offers a more versatile and milder approach suitable for a broader range of alcohols. For the specific synthesis of the methyl ester, diazomethane or its safer analogue, TMS-diazomethane, provides a rapid and efficient route, albeit with significant safety considerations. The Mitsunobu reaction stands as a powerful option for coupling with valuable alcohols, especially when stereochemical control is necessary. The choice of the optimal protocol will ultimately depend on the specific target ester, the scale of the reaction, and the available laboratory resources.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]

  • Steglich esterification. Grokipedia. [Link]

  • Fischer esterification reaction. (2019, January 23). BYJU'S. [Link]

  • Steglich Esterification Definition - Organic Chemistry Key... Fiveable. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Steglich Esterification. SynArchive. [Link]

  • Derivatization of Carboxylic Acids with Diazomethane. Scribd. [Link]

  • Diazomethane (CH₂N₂). (2025, June 22). Master Organic Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • 21.7: Methyl Ester Synthesis Using Diazomethane. (2020, May 30). Chemistry LibreTexts. [Link]

  • How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. (2021, April 2). Quora. [Link]

  • What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane? (2021, December 3). Quora. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. [Link]

  • Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. (2019, March 7). ACS Omega. [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

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  • Solved provide the synthetic route and reaction mechanism of. (2022, March 3). Chegg.com. [Link]

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023, April 8). International journal of physical sciences - American Academic Publisher. [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. ElectronicsAndBooks. [Link]

  • Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Homework.Study.com. [Link]

  • Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. ResearchGate. [Link]

  • Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. [Link]

  • Fischer esterification reaction of benzoic acid and polyhydric alcohols... ResearchGate. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020, February 15). ijstr.org. [Link]

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Application

Application Notes and Protocols for the Functionalization of 3,5-Dichloro-4-Bromo Aromatic Scaffolds

Introduction: Strategic Importance of the 3,5-Dichloro-4-Bromo Aromatic Scaffold The 3,5-dichloro-4-bromo aromatic scaffold is a key building block in modern organic synthesis, particularly in the fields of medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of the 3,5-Dichloro-4-Bromo Aromatic Scaffold

The 3,5-dichloro-4-bromo aromatic scaffold is a key building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers a versatile platform for the synthesis of complex, highly functionalized molecules. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for sequential and site-selective cross-coupling reactions, enabling the introduction of diverse functionalities with a high degree of control. This strategic handle is pivotal in the construction of novel pharmaceutical agents, agrochemicals, and organic electronic materials.[1][2] This document provides an in-depth guide to the common and effective methods for the functionalization of this valuable scaffold, with a focus on practical, field-proven protocols and the underlying chemical principles.

Chemoselectivity: The Cornerstone of Strategy

The successful functionalization of 3,5-dichloro-4-bromo aromatic scaffolds hinges on the principle of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[1][3] This inherent difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the two C-Cl bonds intact for subsequent transformations. The choice of catalyst, ligands, and reaction conditions can further enhance this selectivity, providing a robust strategy for the stepwise construction of complex molecules.[4]

Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5][6] It involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[5] For the 3,5-dichloro-4-bromo aromatic scaffold, this reaction is typically employed to introduce aryl, heteroaryl, or vinyl substituents at the 4-position.

Causality Behind Experimental Choices
  • Catalyst Selection: Palladium(0) complexes are the active catalysts.[7] Pre-catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ are commonly used. For challenging couplings, specialized ligands are crucial.

  • Ligand Selection: The choice of phosphine ligand is critical for an efficient reaction. Bulky, electron-rich ligands like SPhos, XPhos, or RuPhos can enhance the rate of oxidative addition and reductive elimination, leading to higher yields, especially with less reactive coupling partners.[7][8]

  • Base and Solvent: A base is required to activate the organoboron species.[5] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of solvent is also important, with common options including toluene, dioxane, or a mixture of an organic solvent and water.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3,5-dichloro-4-bromo aromatic substrate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0-3.0 equiv)

  • Toluene/H₂O (e.g., 10:1 v/v)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 3,5-dichloro-4-bromo aromatic substrate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosHighly active for C-Br bond activation.
Base K₃PO₄Effective for a wide range of boronic acids.
Solvent Toluene/H₂OPromotes dissolution of reagents and facilitates the reaction.
Temperature 80-110 °CEnsures a reasonable reaction rate without promoting side reactions.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[9][10] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool for introducing nitrogen-containing moieties onto the 3,5-dichloro-4-bromo aromatic scaffold.

Causality Behind Experimental Choices
  • Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, palladium catalysts are employed. The choice of ligand is crucial, with bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos being highly effective.[11] These ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can influence the reaction rate and substrate scope.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3,5-dichloro-4-bromo aromatic substrate (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • XPhos (0.02-0.04 equiv)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the 3,5-dichloro-4-bromo aromatic substrate, amine, Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 90-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA robust system for a wide range of amines.
Base NaOt-BuA strong base that is generally effective.
Solvent TolueneA common and effective solvent for this transformation.
Temperature 90-120 °CFacilitates the reaction, especially with less reactive amines.

Part 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[12] It is an efficient method for introducing alkynyl groups onto the 3,5-dichloro-4-bromo aromatic scaffold.

Causality Behind Experimental Choices
  • Catalytic System: A dual catalytic system of a palladium(0) species and a copper(I) salt (e.g., CuI) is traditionally used.[12] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.

  • Ligands: Phosphine ligands such as PPh₃ are commonly used to stabilize the palladium catalyst.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used both as a base and as the solvent.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 3,5-dichloro-4-bromo aromatic substrate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.01-0.03 equiv)

  • CuI (0.02-0.05 equiv)

  • Triethylamine (as solvent and base)

  • Anhydrous THF (optional, as a co-solvent)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 3,5-dichloro-4-bromo aromatic substrate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed triethylamine and THF (if used).

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to a temperature between room temperature and 60 °C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts.

  • Wash with water and brine, then dry the organic layer over Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIThe classic and reliable catalytic system.
Base/Solvent TriethylamineActs as both base and solvent, simplifying the reaction setup.
Temperature RT to 60 °CMild conditions are often sufficient for this reaction.

Part 4: Metal-Halogen Exchange for Further Functionalization

Metal-halogen exchange, typically using an organolithium reagent, offers a powerful method to convert the C-Br bond into a C-Li bond, which can then be reacted with a variety of electrophiles.[14][15] This approach provides access to a different set of functional groups compared to cross-coupling reactions.

Causality Behind Experimental Choices
  • Organolithium Reagent: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used. The exchange is typically very fast, even at low temperatures.[14]

  • Temperature: The reaction is performed at low temperatures (typically -78 °C) to prevent side reactions, such as the reaction of the newly formed aryllithium species with the starting material or solvent.

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential.

Experimental Protocol: Lithium-Halogen Exchange and Trapping with an Electrophile

Materials:

  • 3,5-dichloro-4-bromo aromatic substrate (1.0 equiv)

  • n-Butyllithium (1.0-1.1 equiv in hexanes)

  • Electrophile (e.g., DMF, CO₂, an aldehyde, or ketone) (1.2-1.5 equiv)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add the 3,5-dichloro-4-bromo aromatic substrate and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise over 10-15 minutes.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Reagent n-ButyllithiumEfficient for lithium-halogen exchange on aryl bromides.
Solvent Anhydrous THFA suitable aprotic solvent for organolithium reactions.
Temperature -78 °CCrucial for controlling the reactivity and preventing side reactions.

Visualizing the Functionalization Workflow

The following diagram illustrates the decision-making process for the functionalization of a 3,5-dichloro-4-bromo aromatic scaffold.

G start 3,5-Dichloro-4-Bromo Aromatic Scaffold suzuki Suzuki-Miyaura (C-C Bond) start->suzuki Aryl/Vinyl Boronic Acid, Pd Catalyst buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Amine, Pd Catalyst sonogashira Sonogashira (C-C Alkyne) start->sonogashira Terminal Alkyne, Pd/Cu Catalyst li_halogen Lithium-Halogen Exchange (C-Li) start->li_halogen n-BuLi, -78°C product1 4-Aryl/Vinyl-3,5-dichloro Aromatic suzuki->product1 product2 4-Amino-3,5-dichloro Aromatic buchwald->product2 product3 4-Alkynyl-3,5-dichloro Aromatic sonogashira->product3 product4 4-Functionalized-3,5-dichloro Aromatic (via electrophilic trap) li_halogen->product4 Electrophile (e.g., DMF, CO2)

Sources

Method

Application Notes and Protocols for the Decarboxylation of Halogenated Nitrobenzoic Acids

Introduction Halogenated nitroaromatic compounds are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The strategic removal of a carboxylic acid gro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated nitroaromatic compounds are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The strategic removal of a carboxylic acid group—a process known as decarboxylation—from a halogenated nitrobenzoic acid is a critical transformation that yields valuable halogenated nitroarene intermediates. These intermediates are often more versatile for subsequent functionalization, such as cross-coupling reactions or nucleophilic aromatic substitution.

However, the decarboxylation of these substrates is not always trivial. The electron-withdrawing nature of both the nitro group and the halogen substituents can significantly influence the stability of the aromatic ring and the lability of the carboxyl group. The reaction conditions must be carefully controlled to achieve efficient conversion while avoiding undesired side reactions like hydrodehalogenation or reduction of the nitro group.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for the decarboxylation of halogenated nitrobenzoic acids. It combines theoretical principles with field-proven, step-by-step protocols, troubleshooting advice, and a comparative analysis to aid in method selection and optimization.

Theoretical Background: Understanding the Reaction

Aromatic decarboxylation is fundamentally a process where the C-C bond between the aromatic ring and the carboxyl group is cleaved, releasing carbon dioxide (CO₂). The stability of the resulting aryl anion or aryl-metal intermediate is paramount to the reaction's success.

The presence of electron-withdrawing groups (EWGs) like nitro (NO₂) and halogens (F, Cl, Br, I) on the benzoic acid ring plays a dual role. While these groups can stabilize the negative charge that develops on the ring during the transition state, they generally make the aromatic ring less electron-rich, which can hinder certain electrophilic substitution-based mechanisms.[1][2] The position of these substituents, particularly ortho to the carboxylic acid, can exert significant steric and electronic effects that influence reaction rates and mechanisms.[3][4]

Several catalytic systems have been developed to facilitate this transformation under milder conditions than simple pyrolysis. The most common and robust methods involve transition metals, particularly copper and palladium.

  • Copper-Catalyzed Decarboxylation: This is the most traditional and widely used method. The mechanism is believed to involve the formation of a copper(I) benzoate intermediate.[5] The carboxylate coordinates to the copper center, and subsequent thermal decomposition leads to the formation of an aryl-copper species with the extrusion of CO₂. This intermediate is then protonated by a proton source in the reaction medium (protodecarboxylation) to yield the final product and regenerate the active catalyst.[3][4] High-boiling, coordinating solvents like quinoline are often essential for both temperature and catalytic turnover.

  • Palladium-Catalyzed Decarboxylation: More recent developments have introduced palladium-based catalysts for this transformation.[6][7] These methods can sometimes operate under milder conditions than copper-catalyzed reactions, particularly for electron-rich substrates. However, for electron-deficient substrates like nitrobenzoic acids, palladium alone is often ineffective.[8] Successful protocols often require a co-catalyst or mediator, such as copper or silver salts, where the copper or silver facilitates the initial decarboxylation step to form an aryl-metal species that then transmetalates to palladium for the subsequent catalytic cycle.[8]

  • Microwave-Assisted Decarboxylation: Microwave irradiation has emerged as a powerful tool to dramatically accelerate reaction times.[9] By promoting rapid, uniform heating, microwave-assisted protocols can drive reactions to completion in minutes rather than hours, often with improved yields and cleaner reaction profiles.[10][11][12] This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery settings.[11]

Methodologies and Protocols

Method 1: Classical Copper-Catalyzed Decarboxylation

This method is the workhorse for the protodecarboxylation of many aromatic carboxylic acids, especially those activated by ortho nitro groups. The use of a high-boiling solvent like quinoline is traditional, and copper catalysts can range from copper powder and copper(I) oxide to copper chromite.

Application Note: Copper-Catalyzed Decarboxylation of 2-Chloro-5-nitrobenzoic Acid

This protocol details the conversion of 2-chloro-5-nitrobenzoic acid to 1-chloro-4-nitrobenzene, a common synthetic intermediate. The ortho chloro and para nitro groups activate the substrate for efficient decarboxylation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Substrate & Catalyst B Add Solvent (Quinoline) A->B C Assemble Reflux Apparatus B->C D Heat to 190-210 °C C->D E Monitor CO₂ Evolution D->E F Maintain Heat (2-4 h) E->F G Cool & Dilute with Toluene F->G H Acid Wash (HCl) to Remove Quinoline G->H I Wash with Water & Brine H->I J Dry (Na₂SO₄) & Concentrate I->J K Purify (Crystallization/Chromatography) J->K

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid synthesis

An essential component in various research and development applications, 4-Bromo-3,5-dichloro-2-nitrobenzoic acid presents a significant synthetic challenge due to the highly deactivated nature of its aromatic ring. The...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component in various research and development applications, 4-Bromo-3,5-dichloro-2-nitrobenzoic acid presents a significant synthetic challenge due to the highly deactivated nature of its aromatic ring. The cumulative electron-withdrawing effects of the carboxyl, chloro, and bromo substituents necessitate carefully optimized conditions to achieve satisfactory yields. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to assist researchers in navigating the complexities of this synthesis.

Scientific Background: The Synthetic Challenge

The synthesis of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid is most logically approached via a two-step process: the synthesis of the precursor, 4-Bromo-3,5-dichlorobenzoic acid, followed by its selective nitration.

  • Synthesis of 4-Bromo-3,5-dichlorobenzoic acid: This intermediate is not commonly available and typically requires synthesis. A plausible route involves the bromination of 3,5-dichlorobenzoic acid. The two chloro groups and the carboxylic acid group are all deactivating and meta-directing. However, the ortho, para-directing influence of the halogens can guide the electrophilic substitution. The position para to one chloro group and ortho to the other (C4) is a potential site for bromination, though forcing conditions may be required.

  • Nitration of 4-Bromo-3,5-dichlorobenzoic acid: This is the critical, yield-determining step. The aromatic ring is severely deactivated by four electron-withdrawing groups. The directing effects of these substituents must be carefully considered:

    • -COOH (at C1): Deactivating and meta-directing (to C3, C5).

    • -Cl (at C3 & C5): Deactivating but ortho, para-directing (to C2, C4, C6).

    • -Br (at C4): Deactivating but ortho, para-directing (to C3, C5).

The powerful ortho, para-directing influence of the two chloro atoms at positions 3 and 5 overwhelmingly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 or C6 positions, which are equivalent. Despite this regiochemical control, the strong deactivation of the ring makes the reaction sluggish and requires aggressive nitrating agents and precise temperature control to prevent side reactions like decarboxylation.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3,5-dichlorobenzoic acid

This protocol describes the electrophilic bromination of 3,5-dichlorobenzoic acid.

Materials:

  • 3,5-dichlorobenzoic acid

  • Anhydrous Iron(III) Bromide (FeBr₃) or Iron powder

  • Liquid Bromine (Br₂)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or carbon tetrachloride)

  • Sodium bisulfite solution (aqueous)

  • Hydrochloric acid (aqueous)

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3,5-dichlorobenzoic acid (1.0 eq) and the anhydrous solvent.

  • Add the Lewis acid catalyst, FeBr₃ (0.05 eq).

  • From the dropping funnel, add liquid bromine (1.1 eq) dropwise to the stirred suspension at room temperature. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench the reaction by carefully pouring it into an ice-cold aqueous solution of sodium bisulfite to destroy excess bromine.

  • The organic layer is separated, washed with water, and then brine.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purify the crude 4-Bromo-3,5-dichlorobenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Protocol 2: Nitration of 4-Bromo-3,5-dichlorobenzoic acid

This protocol details the nitration of the synthesized precursor to yield the final product.

Materials:

  • 4-Bromo-3,5-dichlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add the 4-Bromo-3,5-dichlorobenzoic acid (1.0 eq) in small portions, ensuring the temperature does not exceed 10°C. Stir until all solid has dissolved.

  • Prepare the nitrating mixture by carefully adding fuming nitric acid (1.5-2.0 eq) to an equal volume of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the reaction temperature strictly between 0-5°C.[1]

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the acidic mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from glacial acetic acid or an ethanol/water mixture.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation (Nitration Step) 1. Insufficiently Strong Nitrating Agent: The ring is highly deactivated. 2. Reaction Temperature Too Low: The activation energy for the reaction is high. 3. Poor Quality Starting Material: Impurities in the 4-Bromo-3,5-dichlorobenzoic acid can inhibit the reaction.1. Use fuming nitric acid in concentrated sulfuric acid. Oleum can be used as a co-solvent to increase the strength of the nitrating medium, but this may also increase side reactions.[2] 2. After initial addition at 0-5°C, consider allowing the reaction to proceed at a slightly elevated temperature (e.g., 25-40°C), but monitor closely for decomposition or side product formation. 3. Ensure the precursor is fully purified and dried before use.
Formation of Multiple Products / Side Reactions 1. Reaction Temperature Too High: Can lead to dinitration or decarboxylation. 2. Incorrect Stoichiometry: An excessive amount of nitric acid can promote side reactions.1. Maintain strict temperature control, especially during the exothermic addition of the nitrating agent.[2] 2. Use a modest excess of nitric acid (e.g., 1.5 equivalents). Perform small-scale trials to determine the optimal stoichiometry.
Product is Difficult to Purify 1. Presence of Unreacted Starting Material: Due to incomplete reaction. 2. Formation of Polar Byproducts: Such as sulfonic acids if oleum is used. 3. Product has Poor Solubility: The highly substituted nature of the product limits its solubility in common solvents.1. Use acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a weak base (e.g., sodium bicarbonate solution). The acidic starting material and product will move to the aqueous layer. Re-acidification will precipitate both. This is best combined with another technique. 2. Column chromatography on silica gel may be necessary for challenging separations.[3] 3. For recrystallization, try glacial acetic acid or a large volume of an ethanol/water mixture. Trituration with a solvent in which impurities are soluble but the product is not can also be effective.
Inconsistent Yields 1. Variability in Reaction Conditions: Minor changes in temperature, time, or acid concentration can have a large impact. 2. Moisture Contamination: Water will dilute the nitrating agent, reducing its efficacy.1. Standardize and carefully control all reaction parameters. Use consistent grades and concentrations of acids for each run. 2. Use flame-dried glassware and ensure all reagents are anhydrous.
Process Workflow and Troubleshooting Logic

The following diagrams illustrate the general synthetic workflow and a decision tree for troubleshooting common issues.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration A 3,5-Dichlorobenzoic Acid B Bromination (Br₂, FeBr₃) A->B C Crude 4-Bromo-3,5- dichlorobenzoic acid B->C D Purification (Recrystallization) C->D E Pure Precursor D->E F Dissolution in H₂SO₄ E->F G Nitration (HNO₃/H₂SO₄, 0-5°C) F->G H Quench on Ice G->H I Crude Product H->I J Purification I->J K Final Product J->K

Caption: Overall workflow for the synthesis of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid.

Troubleshooting start Analyze Crude Product (TLC, ¹H NMR) no_product Problem: Low/No Product start->no_product Yield < 20% impurity Problem: Impure Product start->impurity Yield > 20% check_conditions Verify Reaction Conditions: - Temperature Control? - Anhydrous? - Acid Concentration? no_product->check_conditions check_sm Verify Starting Material Purity no_product->check_sm unreacted_sm Impurity: Unreacted SM impurity->unreacted_sm Major impurity matches SM side_products Impurity: Side-Products impurity->side_products Unknown spots/peaks increase_severity Solution: - Increase reaction time/temp slightly - Use stronger nitrating agent (Oleum) check_conditions->increase_severity purify_sm Solution: - Recrystallize Precursor check_sm->purify_sm force_reaction Solution: - Re-run with longer time or slightly higher temp unreacted_sm->force_reaction purification_strat Solution: - Recrystallize (Acetic Acid) - Column Chromatography side_products->purification_strat

Caption: A decision tree for troubleshooting the nitration step.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of the nitration step often low? The primary reason for low yields is the severe deactivation of the aromatic ring. It has four electron-withdrawing groups (one -COOH, two -Cl, one -Br), which makes it very unreactive towards electrophilic aromatic substitution. This requires harsh reaction conditions, which in turn can lead to side reactions or decomposition, thereby lowering the isolated yield.[4]

Q2: What are the most critical parameters to control during the nitration reaction? Temperature is the single most critical parameter. The addition of the nitrating mixture is highly exothermic and must be done slowly at low temperatures (0-5°C) to prevent runaway reactions and the formation of byproducts.[1] The concentration of the acids is also crucial; any moisture will significantly reduce the efficacy of the nitrating agent.

Q3: Can I use a different nitrating agent, like nitric acid in acetic anhydride? For highly deactivated substrates like this, mixed acid (HNO₃/H₂SO₄) is required. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the high activation energy of the reaction. Milder reagents like nitric acid in acetic anhydride will likely result in no reaction.

Q4: How can I confirm the regiochemistry of the final product? The structure should be confirmed by spectroscopic methods. In the ¹H NMR spectrum of the final product, you would expect to see a single aromatic proton signal (a singlet) for the proton at C6, as it has no adjacent protons to couple with. This, combined with mass spectrometry to confirm the molecular weight, provides strong evidence for the desired 2-nitro isomer.

Q5: What are the primary safety precautions for this synthesis? Extreme caution is required.

  • Corrosive Reagents: Handle concentrated and fuming acids (sulfuric, nitric) and liquid bromine only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Exothermic Reactions: The nitration reaction is highly exothermic. Always add reagents slowly and with efficient cooling to maintain control.

  • Quenching: Quenching the reaction mixture on ice must be done carefully and slowly to manage the heat generated from the dilution of strong acids.

References

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?
  • Google Patents. (1974, July 2). US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions.
  • Benchchem. Synthesis routes of 4-Bromo-2-nitrobenzoic acid.
  • Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). (n.d.).
  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging.
  • Homework.Study.com. Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid.
  • Benchchem. Troubleshooting guide for reactions involving 2-Amino-4-bromo-6-nitrobenzoic acid.
  • Chegg.com. (2017, April 4). Solved: synthesis of 4-bromo-3-nitrobenzoic acid from benzene.
  • Homework.Study.com. What is the major product in nitration of 4 Bromo benzoic acid? Using resonance structures please explain the reason for this preference.
  • Google Patents. (1968, August 13). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
  • Nitration of Substituted Aromatic Rings and R
  • ChemBK. (2024, April 9). 4-BROMO-3-NITROBENZOIC ACID.
  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • ChemicalBook. (2026, January 13). 4-Bromo-3-nitrobenzoic acid | 6319-40-0.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Electrophilic aromatic substitution. Part 19. The nitration of some reactive aromatic compounds in perchloric acid.
  • PubChemLite. 4-bromo-3,5-dichlorobenzoic acid (C7H3BrCl2O2).
  • Google Patents. (n.d.). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
  • ResearchGate. (2025, August 7). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS.
  • Organic Syntheses Procedure. Resorcinol, 4-bromo.
  • Organic Syntheses Procedure. 3,5-dinitrobenzoic acid.
  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022, August 22).
  • Chegg.com. (2017, March 4). Solved: Plan a synthesis of 2-bromo-4-nitrobenzoic acid from | Chegg.com.

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid

Status: Active Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary You are working with 4-Bromo-3,5-dichloro-2-nitrobenzoic acid , a highly electron-defic...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 4-Bromo-3,5-dichloro-2-nitrobenzoic acid , a highly electron-deficient aromatic acid. The presence of three halogen atoms and a nitro group ortho to the carboxylic acid significantly increases its acidity (likely pKa < 2.5) compared to benzoic acid.[1][2][3][4]

Key Purification Challenges:

  • Regioisomers: Synthesis typically involves nitration or halogenation, often yielding isomers (e.g., 6-nitro or varying halogen positions) with similar solubilities.

  • "Oiling Out": The low melting point of impurities relative to the product can cause the material to separate as an oil rather than crystals.[5]

  • Color Impurities: Nitro-aromatic byproducts often carry persistent yellow/brown coloration.

Module 1: The "Golden Standard" Protocols

Do not rely on a single step. For pharmaceutical-grade purity (>99%), use Method A (Chemical Washing) followed immediately by Method B (Recrystallization).

Method A: Acid-Base Chemical Washing (The "Cleanup")

Goal: Remove non-acidic impurities (unreacted starting materials, neutral halogenated benzenes) and inorganic salts.

  • Dissolution: Suspend the crude solid in 5% aqueous Sodium Carbonate (Na₂CO₃) .

    • Why? The compound is a strong organic acid. It will convert to its water-soluble sodium salt. Impurities that are not acidic will remain insoluble.

    • Note: Avoid NaOH if possible to prevent nucleophilic aromatic substitution (SNAr) of the halogens, which are activated by the ortho/para nitro group.

  • Filtration: Filter the mixture through a Celite pad to remove insoluble particulates and non-acidic organics.

  • Precipitation: Slowly add the filtrate to a stirred solution of 3M HCl until pH < 1.

    • Critical: Add the filtrate to the acid, not the acid to the filtrate. This ensures the product precipitates in a constantly acidic environment, preventing the occlusion of salts.

  • Isolation: Filter the white/off-white precipitate and wash with cold water to remove residual salts (NaCl).

Method B: Recrystallization (The "Polishing")

Goal: Remove isomers and trace color.

Recommended Solvent System: Ethanol / Water (95:5) or Methanol / Water .

  • Saturation: Dissolve the wet cake from Method A in the minimum amount of boiling Ethanol .

  • Decolorization (Optional but Recommended): If the solution is dark yellow/brown, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot.

  • Crystallization:

    • Remove from heat.[3][5][6]

    • Add warm water dropwise until the solution becomes just slightly turbid (cloudy).

    • Add a few drops of Ethanol to clear the turbidity.

    • Allow to cool slowly to room temperature, then chill to 4°C.

  • Collection: Filter and wash with a cold 50:50 Ethanol/Water mixture.

Module 2: Troubleshooting Assistant
Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The solution is cooling too fast, or the impurity profile is depressing the melting point. Corrective Actions:

  • The "Seeding" Technique: Retain a small crystal from a previous batch. When the hot solution cools to just above room temperature, add the seed crystal.

  • Reheat and Dilute: Re-dissolve the oil by heating. Add 10% more solvent (Ethanol) to lower the saturation slightly. This prevents the "crash" that leads to oiling.

  • Scratch the Flask: Use a glass rod to scratch the inner wall of the vessel at the air-liquid interface to provide nucleation sites.

Issue 2: Low Yield (<50%)

Diagnosis: The compound is too soluble in the mother liquor, or the pH was not low enough during Method A. Corrective Actions:

  • Check pH: Ensure the precipitation step (Method A) reaches pH 1. Nitrobenzoic acids are stronger acids than benzoic acid; pH 4-5 is insufficient for full recovery.

  • Salting Out: In the recrystallization step, add solid NaCl to the mother liquor to increase the ionic strength, forcing the organic product out of the solution ("Salting Out" effect).

Issue 3: Persistent Yellow Color

Diagnosis: Trace nitration byproducts (often phenolic or polymeric). Corrective Actions:

  • Double Carbon Treatment: Perform the activated charcoal step twice.

  • Solvent Switch: If Ethanol fails, switch to Toluene . Nitro compounds often have distinct solubility profiles in aromatic solvents. Recrystallize from hot Toluene (requires a fume hood).

Module 3: Visual Workflow (Logic Map)

The following diagram illustrates the critical decision pathways for purifying this specific class of molecule.

PurificationLogic Start Crude 4-Bromo-3,5-dichloro-2-nitrobenzoic acid Dissolve Dissolve in 5% Na2CO3 (aq) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Filter Insolubles (Remove non-acids) CheckSol->Filter No (Cloudy) Acidify Acidify Filtrate with 3M HCl (pH < 1) CheckSol->Acidify Yes Filter->Acidify Precipitate Collect Precipitate (Crude Acid) Acidify->Precipitate Recryst Recrystallize (EtOH/Water) Precipitate->Recryst OilOut PROBLEM: Oils Out Recryst->OilOut Seed Reheat & Add Seed Crystal OilOut->Seed Yes Final Pure Product (>99%) OilOut->Final No (Crystals Form) Seed->Final

Caption: Logical flow for the Acid-Base purification and Recrystallization of halogenated nitrobenzoic acids.

Module 4: Quantitative Data & Properties
PropertyValue / ConditionNotes
Predicted pKa ~2.0 - 2.5Highly acidic due to -NO₂ and Halogens [1].
Solubility (Water) Insoluble (Acid form)Soluble as Na+ salt.
Solubility (EtOH) Soluble (Hot)Ideal for recrystallization.
Solubility (Toluene) Moderate (Hot)Alternative solvent for color removal.
Melting Point Determine ExperimentallyLikely >160°C. Sharp MP indicates purity.
References
  • BenchChem. (2025).[5][7] Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates. Retrieved from .

  • Organic Syntheses. m-Nitrobenzoic Acid. Org.[1][4][6][8][9] Synth. 1927, 7, 74. (General procedure for nitrobenzoic acid purification). Retrieved from .

  • Google Patents. Process for the preparation of halogenated benzoic acids.[10] (Patent CA2110085A1). Retrieved from .

  • PubChem. 4-Bromo-3-nitrobenzoic acid Data. (Analogous compound properties). Retrieved from .

Sources

Troubleshooting

Technical Support Center: Solving Solubility Issues with 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid

Introduction: Welcome to the technical support guide for 4-Bromo-3,5-dichloro-2-nitrobenzoic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support guide for 4-Bromo-3,5-dichloro-2-nitrobenzoic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges in dissolving this compound for use in their experiments. Due to its complex structure, featuring a carboxylic acid group, a nitro group, and multiple halogen substituents, this molecule exhibits limited solubility in many common solvents. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility challenges, ensuring reliable and reproducible experimental outcomes.

Core Concept: Understanding the Molecule's Personality

Before troubleshooting, it's crucial to understand the physicochemical characteristics of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid. Its solubility behavior is dictated by a combination of factors:

  • The Carboxylic Acid Group (-COOH): This is the primary driver of pH-dependent solubility. In its protonated (acidic) form, the molecule is less polar and generally insoluble in water. Upon deprotonation to its carboxylate salt (-COO⁻) form in basic conditions, the molecule becomes an ion and its aqueous solubility dramatically increases.

  • Aromatic Ring & Halogen/Nitro Substituents: The bulky benzene ring, along with the bromo, chloro, and nitro groups, creates a large, hydrophobic (lipophilic) molecule. These features contribute to its poor solubility in water and favor solubility in certain organic solvents.

  • Crystal Lattice Energy: Like many solid compounds, energy is required to break apart the crystal structure before the individual molecules can be solvated. Highly stable crystal lattices can significantly hinder solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My compound is insoluble in water. What is the first and most critical step?

Answer: The primary reason for the poor aqueous solubility of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid is its acidic nature. The first and most effective strategy is to adjust the pH. By adding a base, you can deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.

Causality: The equilibrium between the insoluble acid form and the soluble salt form is governed by the solution's pH and the compound's pKa (acid dissociation constant). When the pH of the solution is significantly above the pKa, the equilibrium shifts overwhelmingly towards the soluble ionized form.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Insoluble R-COOH (Insoluble Neutral Form) Soluble R-COO⁻ + H⁺ (Soluble Ionic Form) Insoluble->Soluble + OH⁻ (Base) Soluble->Insoluble + H⁺ (Acid)

Caption: pH-dependent equilibrium of a carboxylic acid.

Recommended Action: Begin by preparing a slurry of the compound in water. While stirring, add a suitable base dropwise until the solid dissolves.

  • For General Applications: Use a 1M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • For Biological/Cell-Based Assays: Use a biologically compatible base like sodium bicarbonate (NaHCO₃) or a buffer system such as Phosphate-Buffered Saline (PBS) at pH 7.4. Be aware that adding an acidic compound to a buffer may overwhelm its capacity, requiring further pH adjustment.

Self-Validation: Always verify the final pH of your stock solution. If your downstream application is sensitive to pH, you may need to back-titrate with a dilute acid (e.g., 0.1M HCl) to reach the desired pH, though this risks precipitation if you go below the critical pH threshold.

FAQ 2: I need to use an organic solvent. Which ones are most effective?

Answer: When an organic solvent is required, polar, aprotic solvents are typically the best starting point. Based on the behavior of similar halogenated and nitrated benzoic acids, the following solvents are recommended for initial screening.[1][2][3]

Causality: Polar aprotic solvents can engage in dipole-dipole interactions with the polar nitro group and the carboxylic acid, while their organic nature helps solvate the aromatic ring and halogens. Alcohols can act as both hydrogen bond donors and acceptors, which is also effective.

Data Presentation: Recommended Solvents for Screening

Solvent ClassExamplesRationale & Key Considerations
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)Generally provide the highest solubility for this class of compounds. DMSO and DMF are particularly effective but can be difficult to remove and may affect certain assays.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Good general-purpose solvents. Solubility is typically lower than in polar aprotic solvents but higher than in non-polar solvents.[2][3]
Chlorinated Dichloromethane (DCM), ChloroformMay offer moderate solubility, especially if the compound is used in organic synthesis.
Esters Ethyl Acetate (EtOAc)Moderate polarity; can be a good choice for extractions and chromatography.[2]

Pro-Tip: Always use the minimum required volume of a high-boiling-point solvent like DMSO. For biological experiments, it is common to prepare a concentrated stock (e.g., 10-50 mM) in DMSO and then dilute it at least 1:1000 into the final aqueous medium to avoid solvent toxicity.

FAQ 3: I've tried a single solvent, but the solubility is still too low. What is the next step?

Answer: Employing a co-solvent system is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[4][5][6] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the aqueous medium, making it more favorable for dissolving lipophilic molecules.[7]

Causality: Co-solvents like ethanol or propylene glycol work by disrupting the hydrogen-bonding network of water, which creates "pockets" that are more accommodating to the hydrophobic parts of the solute molecule. This reduces the energy penalty of moving the non-polar compound into the aqueous phase.

Common Co-Solvent Systems for Pharmaceutical Research:

  • Water / Ethanol

  • Water / Propylene Glycol (PG)

  • Water / Polyethylene Glycol 400 (PEG-400)[8]

  • Saline / DMSO (for injections, typically <5% DMSO)

Actionable Advice: Start by dissolving the compound in the pure organic co-solvent (e.g., ethanol). Then, slowly add water or buffer to this solution while stirring vigorously until you reach the desired final concentration and solvent ratio. Be cautious of "crashing out," where the compound precipitates if the water is added too quickly or if the final water content is too high.

FAQ 4: Can I improve solubility by heating the solution?

Answer: Yes, for most solid compounds, solubility increases with temperature.[9][10][11] This can be a useful technique, particularly for preparing a saturated solution for crystallization or for getting a stubborn compound into solution for a short-term experiment.

Causality: Heating provides the thermal energy needed to overcome the intermolecular forces within the crystal lattice (lattice energy) and the forces between solvent molecules, allowing the solute to dissolve more readily. This process is typically endothermic (requires energy).[10]

Experimental Protocol: Dissolution with Heating

  • Place the compound and solvent in a flask equipped with a stir bar and a condenser.

  • Gently heat the mixture using a water bath or heating mantle while stirring.

  • Increase the temperature in increments (e.g., 10°C) and hold for 15-20 minutes at each step to allow it to equilibrate.

  • Observe the temperature at which the compound fully dissolves.

Trustworthiness Check (Crucial): You must check for stability and precipitation upon cooling. After dissolving the compound at a higher temperature, allow the solution to cool back to room temperature. If the compound precipitates, the solution was supersaturated, and this method is not suitable for creating a stable stock solution at room temperature. The solubility of some nitrobenzoic acids has been shown to be significantly influenced by temperature.[9][12]

Troubleshooting Protocol: A Systematic Workflow for Solubility Optimization

This workflow provides a logical sequence of steps to efficiently determine an optimal solvent system for 4-Bromo-3,5-dichloro-2-nitrobenzoic acid.

Caption: Systematic workflow for solubility troubleshooting.

Experimental Protocol: Determining Equilibrium Solubility

This protocol provides a reliable method to quantify the solubility of your compound in a specific solvent system.

Materials:

  • 4-Bromo-3,5-dichloro-2-nitrobenzoic acid

  • Chosen solvent or co-solvent system

  • Thermostatic shaker or rotator

  • Analytical balance

  • Syringe and 0.22 µm syringe filter (ensure filter is compatible with your solvent)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. "Excess" means undissolved solid should be clearly visible.

  • Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours to ensure the solution is fully saturated.[13]

  • Phase Separation: After equilibration, let the vial stand undisturbed until the excess solid has settled.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter this sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

  • Quantification:

    • Gravimetric Method: Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven. Weigh the vial with the dry residue to determine the mass of the dissolved solid.[13]

    • Chromatographic/Spectroscopic Method: Dilute the filtered sample with a known volume of a suitable solvent and determine the concentration using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.

  • Calculation: Express the solubility in your desired units (e.g., mg/mL, µM).

References

  • Cosolvent - Wikipedia. An overview of the principles and applications of co-solvents in chemistry and pharmaceuticals. [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. A collection of scientific book chapters and articles discussing the use of co-solvents to enhance the solubility of poorly water-soluble compounds. [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. A technical note on using co-solvent mixtures to determine the pKa of poorly soluble drug-like molecules. [Link]

  • Co-solvency: Significance and symbolism - Wisdom Library. A resource explaining the technique of co-solvency for enhancing the solubility of poorly soluble drugs. [Link]

  • The effect of temperature on the solubility of benzoic acid derivatives in water | Request PDF. Research articles discussing the impact of temperature on the aqueous solubility of various benzoic acid derivatives. [Link]

  • 4-bromo-5-chloro-2-nitrobenzoic acid | 1437795-19-1 - AABlocks. Supplier information for a structurally similar compound. [Link]

  • Solubility of 4-Nitrobenzoic Acid in Water & Salt Solutions. A research paper on the solubility of 4-nitrobenzoic acid, providing insights into the behavior of nitro-substituted benzoic acids. [Link]

  • Effect of temperature on the ionisation constants of 2-, 3- and 4-nitrobenzoic, phthalic and nicotinic acids in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. A study on how temperature affects the pKa of nitrobenzoic acids. [Link]

  • 4-Bromo-2-chloro-5-nitrobenzoic acid | C7H3BrClNO4 | CID 43805335 - PubChem. Physicochemical data for a structurally similar compound from PubChem. [Link]

  • 4-Chloro-3-Nitro Benzoic Acid - SDI. Product information indicating solubility of a similar compound in methanol, ethanol, and ether. [Link]

  • Carboxylic Acid Unknowns and Titration. Educational resource describing the slow dissolution of solid acids and the use of base to aid solubility. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. A study detailing how structural modifications, including the addition of carboxylic acids, affect solubility. [Link]

  • 4-BROMO-3-NITROBENZOIC ACID - ChemBK. Chemical properties of a similar compound, noting its solubility in ethanol, ether, and chloroform. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. A paper describing how water can enhance the solubility of carboxylic acids in some organic solvents. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. A research article detailing the solubility of nitro-substituted benzoic acids in various organic solvents. [Link]

  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids - ChemRxiv. A preprint exploring solid-state properties of substituted nitrobenzoic acids. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. A review of techniques for solubility enhancement, including co-solvency. [Link]

  • Temperature Effects on Solubility - Chemistry LibreTexts. An educational resource explaining the thermodynamic principles behind temperature's effect on solubility. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. An article covering various methods for improving drug solubility. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. A research article on using carboxylic acids as coformers to enhance solubility. [Link]

  • Troubleshooting Guide | Download Table - ResearchGate. A troubleshooting table related to the preparation of methyl esters from carboxylic acids. [Link]

  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. A discussion forum where chemists suggest using a base to dissolve a carboxylic acid for purification. [Link]

  • Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. An article describing the properties of a similar compound, noting its solubility in ethanol, methanol, and acetone. [Link]

  • Benzoic acid, 4-bromo-3-nitro- - ChemBK. Physicochemical properties for a similar compound. [Link]

  • 13.4 Effects of Temperature and Pressure on Solubility. A chemistry textbook chapter explaining the effects of temperature on solubility. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. A guide for troubleshooting crystallization, which is related to solubility. [Link]

  • CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents.
  • (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. A study on the pH-dependent solubility of drugs containing the anthranilic acid scaffold. [Link]

  • Study of pH - Dependent Drugs Solubility for BCS Class 2 and Class 4. Research demonstrating how pH alterations can significantly improve the solubility of certain drugs. [Link]

Sources

Optimization

preventing side reactions in nitration of bromodichlorobenzoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the nitration of bromodichlorobenzoic acid. As a Senior Application Scientist, I understand that navigat...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the nitration of bromodichlorobenzoic acid. As a Senior Application Scientist, I understand that navigating the complexities of electrophilic aromatic substitution on a highly substituted arene can be challenging. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to help you prevent common side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions that arise when planning and executing the nitration of bromodichlorobenzoic acid.

Q1: What is the primary electrophile in this reaction, and how is it generated?

A1: The active electrophile in aromatic nitration is the nitronium ion (NO₂⁺).[1][2][3] It is typically generated in situ by reacting concentrated nitric acid (HNO₃) with a strong acid, most commonly concentrated sulfuric acid (H₂SO₄).[1][2][3] The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the highly reactive nitronium ion.

Q2: What are the directing effects of the bromo, chloro, and carboxylic acid substituents on the aromatic ring?

A2: The substituents on the bromodichlorobenzoic acid ring have competing directing effects:

  • Bromo and Chloro Groups: Halogens are deactivating groups due to their electron-withdrawing inductive effect, which makes the aromatic ring less reactive towards electrophiles.[4][5] However, they are ortho, para-directors because their lone pairs can stabilize the carbocation intermediate (the arenium ion) through resonance.[4][6]

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is a strongly deactivating and meta-directing group.[5][7] Its electron-withdrawing nature, both through induction and resonance, significantly reduces the electron density of the aromatic ring, making electrophilic substitution more difficult.[7]

Q3: Given the competing directing effects, which position on the bromodichlorobenzoic acid ring is most likely to be nitrated?

A3: The final position of nitration will be a result of the interplay between the electronic effects of all substituents and steric hindrance.[8][9] While the halogens direct ortho and para, the carboxylic acid group directs meta. The strongly deactivating nature of the carboxylic acid group will significantly influence the regioselectivity. The most likely positions for nitration will be those that are least deactivated and sterically accessible. The position meta to the carboxylic acid group and ortho or para to the halogen atoms will be favored. The precise isomer distribution will depend on the specific substitution pattern of the starting bromodichlorobenzoic acid.

Q4: What are the most common side reactions to anticipate during the nitration of bromodichlorobenzoic acid?

A4: The primary side reactions of concern are:

  • Formation of undesired regioisomers: Due to the multiple substituents with different directing effects, a mixture of nitrated isomers can be formed.[10][11]

  • Dinitration: If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent), a second nitro group can be added to the ring.[12]

  • Oxidation: Concentrated nitric acid is a strong oxidizing agent and can potentially oxidize other functional groups or even the aromatic ring itself, especially at elevated temperatures.[13][14]

  • Decarboxylation: While less common under standard nitration conditions, harsh conditions could potentially lead to the loss of the carboxylic acid group.[15][16][17][18]

Troubleshooting Guide: Preventing Side Reactions

This section provides a structured approach to troubleshooting and mitigating common side reactions encountered during the nitration of bromodichlorobenzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Inadequate temperature control, leading to side reactions.[19] 2. Improper reagent addition rate causing localized overheating.[19] 3. Presence of water in the reaction mixture, which inhibits the formation of the nitronium ion.[19] 4. Incomplete reaction due to insufficient reaction time or low temperature.1. Maintain strict temperature control , typically between 0°C and 15°C, using an ice-salt bath.[20] 2. Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation.[6][19] 3. Use anhydrous reagents and glassware .[19] 4. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.
Formation of Multiple Isomers 1. Competing directing effects of the substituents.[21][22][23] 2. Reaction temperature is too high, reducing selectivity.1. Carefully control the reaction temperature to favor the formation of the thermodynamically more stable product. Lower temperatures generally lead to higher selectivity.[20] 2. Consider using a milder nitrating agent if standard conditions yield a complex mixture.
Evidence of Dinitration 1. Excess of nitrating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Maintain a low reaction temperature. 3. Monitor the reaction closely and quench it once the starting material is consumed to prevent further nitration.
Product Decomposition or Discoloration 1. Oxidation by nitric acid.[19] 2. Reaction temperature is too high.1. Lower the reaction temperature. 2. Consider using a nitrating agent that is less oxidizing. 3. Ensure a clean work-up procedure to remove residual acids promptly.
Loss of Carboxylic Acid Group (Decarboxylation) 1. Excessively high reaction temperatures.[17] 2. Presence of certain catalysts that can promote decarboxylation.[16]1. Strictly adhere to the recommended temperature range. 2. Avoid the use of catalysts known to facilitate decarboxylation unless it is the desired outcome.

Experimental Protocols

Below are detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Standard Nitration of a Halogenated Benzoic Acid

This protocol is a general guideline and may require optimization for your specific bromodichlorobenzoic acid isomer.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the bromodichlorobenzoic acid in a suitable amount of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over a period of 30-60 minutes. Maintain the internal reaction temperature below 10°C throughout the addition.[19]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product should precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[6][19]

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the nitration of bromodichlorobenzoic acid.

Troubleshooting_Workflow Start Start Nitration Experiment Analyze_Results Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze_Results Desired_Product Desired Product Obtained (High Yield & Purity) Analyze_Results->Desired_Product Success Low_Yield Low Yield Analyze_Results->Low_Yield Problem Impure_Product Impure Product (Mixture of Isomers) Analyze_Results->Impure_Product Problem Decomposition Decomposition/Byproducts Analyze_Results->Decomposition Problem Check_Temp Verify Temperature Control (0-10°C) Low_Yield->Check_Temp Check_Reagents Check Reagent Purity & Anhydrous Conditions Low_Yield->Check_Reagents Check_Addition Review Addition Rate (Slow & Dropwise) Low_Yield->Check_Addition Optimize_Temp Optimize Temperature (Lower for Selectivity) Impure_Product->Optimize_Temp Purification Optimize Purification (Recrystallization) Impure_Product->Purification Decomposition->Check_Temp Optimize_Stoichiometry Adjust Stoichiometry (Reduce Nitrating Agent) Decomposition->Optimize_Stoichiometry Check_Temp->Start Retry Check_Reagents->Start Retry Check_Addition->Start Retry Optimize_Temp->Start Retry Optimize_Stoichiometry->Start Retry Purification->Desired_Product

Caption: Troubleshooting workflow for nitration reactions.

References

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemguide. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Aromatic nitration. Retrieved from [Link]

  • Wikipedia. (2024, February 20). Nitration. Retrieved from [Link]

  • NEET. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Wikipedia. (2024, February 15). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US7094923B2 - Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers.
  • Truman State University. (2017, July 15). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Zhu, M. H., et al. (2025, November 5). Decarboxylative Arene Ring-Opening of Benzoic Acids. Angewandte Chemie International Edition, e202520084. Retrieved from [Link]

  • Geronimo. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Zhao, Y., et al. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. Retrieved from [Link]

  • Pavia, D. L. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
  • Wang, Z., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 23812-23816. Retrieved from [Link]

  • Song, C., et al. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 637-644. Retrieved from [Link]

  • Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023058053A1 - A continuous flow reactor and process for synthesis of substituted benzoic acid.
  • ACS Publications. (2011, May 6). Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Journal of Chemical Education, 88(6), 814-816. Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

  • Scribd. (n.d.). Oxidation of Benzoin To Benzil With Nitric Acid | PDF. Retrieved from [Link]

  • Wikipedia. (2023, November 18). Nitrobenzoic acid. Retrieved from [Link]

  • ACS Publications. (2008, November 1). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education, 85(11), 1555. Retrieved from [Link]

  • YouTube. (2021, February 18). Nitration of benzoic acid. Retrieved from [Link]

  • Scirp.org. (2014). Aromatic Bromination in Concentrated Nitric Acid. Open Journal of Synthesis Theory and Applications, 3, 15-20. Retrieved from [Link]

  • ResearchGate. (2008). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid

Welcome to the Technical Support Hub. This guide addresses the purification of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid , a highly functionalized aromatic intermediate often used in the synthesis of agrochemicals and pha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. This guide addresses the purification of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid , a highly functionalized aromatic intermediate often used in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., kinase inhibitors).[1][2]

Due to the electron-deficient nature of this ring (bearing nitro, bromo, and two chloro groups), the crude product often retains specific impurities that can severely impact downstream coupling reactions (such as Suzuki-Miyaura or amide coupling).[2] This guide provides targeted protocols to isolate high-purity material.

Part 1: Diagnostic Center (Troubleshooting & FAQs)

Q1: My crude product is a dark orange/brown sticky solid. It should be a pale yellow powder.[1][2] What happened?

Diagnosis: This indicates the presence of oxidative byproducts or azo/azoxy impurities .[1][2]

  • Cause: If the nitration step (likely from 4-bromo-3,5-dichlorobenzoic acid) was performed at too high a temperature (>60°C), thermal degradation or oxidative coupling can occur.[1][2]

  • Solution: You need an Activated Carbon Treatment .[1][2]

    • Dissolve the crude acid in hot Ethyl Acetate or Ethanol.[1][2]

    • Add 5-10 wt% activated carbon.[1][2]

    • Reflux for 30 minutes.

    • Filter through a Celite pad while hot to remove the carbon.[1][2]

    • Recrystallize the filtrate.[1][2][3]

Q2: I see two spots on TLC with very similar Rf values. Recrystallization isn't separating them.[1][2]

Diagnosis: You likely have decarboxylated impurity (1-Bromo-2,4-dichloro-5-nitrobenzene) or unreacted starting material (4-Bromo-3,5-dichlorobenzoic acid).[1][2]

  • The Science: The nitro group ortho to the carboxyl group destabilizes the C-C bond, making decarboxylation possible during thermal workup.[1][2]

  • Solution: Use Acid-Base Extraction (Protocol A) .[1][2]

    • The decarboxylated impurity is neutral (not acidic).[1][2] It will not dissolve in aqueous Sodium Bicarbonate.[1][2]

    • The unreacted starting material is also an acid, but often has a slightly different pKa.[1][2] However, the neutral impurity is the most common "sticky" contaminant.[1][2]

Q3: The melting point is broad (e.g., 145–155°C) instead of sharp.

Diagnosis: Solvent inclusion or inorganic salt contamination.[1][2]

  • Cause: Poly-halogenated nitro compounds form tight crystal lattices that can trap solvent molecules (solvates).[1][2]

  • Solution:

    • Drying: Dry under high vacuum (<5 mbar) at 50°C for 12 hours.

    • Washing: If the ash content is high, the product retains mineral acids (H₂SO₄/HNO₃).[1][2] Wash the filter cake thoroughly with water until the filtrate pH is neutral (pH 6-7).[1][2]

Part 2: Protocol Hub

Protocol A: Acid-Base Extraction (The "Chemical Filter")

Best for removing non-acidic impurities (decarboxylated byproducts, isomers without COOH).[2]

Principle: 4-Bromo-3,5-dichloro-2-nitrobenzoic acid is a strong organic acid due to the electron-withdrawing groups.[1][2] It will form a water-soluble salt with weak bases, while neutral impurities remain in the organic phase.[1][2]

Reagents:

  • Saturated NaHCO₃ solution (approx. 10%)[2]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]

  • 6N HCl[1][2]

Step-by-Step:

  • Dissolution: Dissolve 10.0 g of crude solid in 100 mL of Ethyl Acetate.

  • Extraction: Transfer to a separatory funnel. Add 100 mL of Saturated NaHCO₃. Shake vigorously and vent.

    • Note: The product moves to the Aqueous Layer (top or bottom depending on solvent).[1][2]

  • Separation: Collect the aqueous layer.[1][2] Keep the organic layer for analysis (it contains the impurities).[1][2]

  • Wash: Wash the aqueous layer once with 50 mL fresh EtOAc to remove entrained organics.[1][2]

  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath.[1][2] Slowly add 6N HCl with stirring until pH < 1.

    • Observation: The product will precipitate as a thick white/pale yellow solid.[1][2]

  • Filtration: Filter the solid, wash with cold water (3 x 20 mL), and dry.

Protocol B: Recrystallization (Polymorph & Purity Control)

Best for removing related acid impurities and achieving crystal uniformity.[2]

Solvent System: Ethanol/Water (Best yield) or Toluene (Best purity).[2]

Step-by-Step (Ethanol/Water):

  • Place 10.0 g of the acid (from Protocol A) in a round-bottom flask.

  • Add 50 mL of Ethanol (95%). Heat to reflux until dissolved.

  • If undissolved particles remain, filter hot.[1][2]

  • Remove from heat.[1][2] Add warm water dropwise until a slight turbidity (cloudiness) persists.[1][2]

  • Add 1-2 mL of Ethanol to clear the solution.[1][2]

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filter the crystals and wash with cold 50% Ethanol/Water.[1][2]

Part 3: Visualizations

Workflow 1: Purification Decision Tree

This diagram guides you through the selection of the correct purification method based on your crude product's impurity profile.[1][2]

PurificationStrategy Start Crude 4-Bromo-3,5-dichloro-2-nitrobenzoic acid CheckTLC Step 1: Check TLC / HPLC (Identify Impurities) Start->CheckTLC Decision1 Are there Neutral Impurities? (High Rf spots, Decarboxylated species) CheckTLC->Decision1 AcidBase Protocol A: Acid-Base Extraction (Separates Acid from Neutrals) Decision1->AcidBase Yes Decision2 Is the Product Colored? (Orange/Brown) Decision1->Decision2 No AcidBase->Decision2 Carbon Activated Carbon Treatment (Removes oxidative byproducts) Decision2->Carbon Yes Recryst Protocol B: Recrystallization (Ethanol/Water) Decision2->Recryst No Carbon->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Caption: Decision matrix for selecting purification steps based on impurity type (Neutral vs. Colored).

Workflow 2: Acid-Base Extraction Mechanism

Visualizing the chemical separation of the target acid from neutral byproducts.[1][2]

AcidBaseExtraction cluster_0 Phase 1: Basification cluster_1 Phase 2: Isolation Mix Mixture: 1. Target Acid (R-COOH) 2. Impurity (R-H) Sep1 Separation Mix->Sep1 Base Add NaHCO3 (aq) Base->Sep1 AqLayer Aqueous Layer: R-COO- Na+ (Soluble) Sep1->AqLayer Target OrgLayer Organic Layer: Impurity R-H (Discard) Sep1->OrgLayer Waste Acid Add HCl (pH < 1) AqLayer->Acid Precip Precipitate: Pure R-COOH Acid->Precip

Caption: Chemical mechanism of separating acidic product from neutral decarboxylated impurities.

Part 4: Data Summary

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water LowInsolubleAnti-solvent Used to force precipitation.[1][2]
Ethanol HighModeratePrimary Good for general recrystallization.[1][2]
Ethyl Acetate Very HighHighExtractionToo soluble for crystallization yield.[1][2]
Toluene ModerateLowHigh Purity Excellent for removing non-polar impurities.[1][2]
DCM HighHighExtractionGood for solubilizing crude tars.[1][2]

References

  • Purification Methodology: Vogel, A. I., & Furniss, B. S. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General reference for Acid-Base Extraction and Recrystallization of Aromatic Acids).

Sources

Optimization

Technical Support Center: Stability of 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid

The following technical guide serves as a specialized support resource for researchers working with 4-Bromo-3,5-dichloro-2-nitrobenzoic acid . It is structured to address stability concerns under basic conditions, provid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 4-Bromo-3,5-dichloro-2-nitrobenzoic acid . It is structured to address stability concerns under basic conditions, providing mechanistic insights, troubleshooting workflows, and validated protocols.

Case ID: BAS-STAB-4B35D2N Status: Active Applicable For: Chemical Synthesis, Extraction Workups, HPLC Method Development

Executive Summary

Is 4-Bromo-3,5-dichloro-2-nitrobenzoic acid stable under basic conditions?

  • In Mild/Cold Base (e.g., NaHCO₃, K₂CO₃ at < 25°C): YES. The compound forms a stable carboxylate salt.

  • In Strong/Hot Base (e.g., 1M NaOH, > 40°C): NO. The compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and potential Decarboxylation .

Critical Warning: The presence of the ortho-nitro group activates the C3 and C5 chlorine atoms toward hydrolysis. Prolonged exposure to hydroxide ions (


) will convert the chlorines to hydroxyls (phenols), accompanied by a distinct color change (yellow/orange).

Mechanistic Insight: The "Why" Behind the Instability

To troubleshoot effectively, you must understand the electronic forces at play. This molecule is a "push-pull" system where steric and electronic effects compete.

Structural Vulnerability Analysis
  • The Activator (

    
     at C2):  The nitro group is a powerful electron-withdrawing group (EWG).[1] It withdraws electron density from the ring via induction and resonance, making the ring electrophilic (electron-poor).
    
  • The Targets (

    
     at C3 & C5): 
    
    • C3-Chloro: Located ortho to the nitro group. Highly activated for SNAr but sterically crowded (sandwiched between

      
       and 
      
      
      
      ).
    • C5-Chloro: Located para to the nitro group. Highly activated and sterically accessible. This is the primary site of degradation.

    • C4-Bromo: Located meta to the nitro group. It is not activated by the nitro group's resonance. Despite bromine being a good leaving group, it is relatively stable in this specific scaffold.

  • The Stabilizer (

    
     at C1):  In basic solution, the acid deprotonates to the carboxylate anion. The negative charge acts as a shield, repelling the incoming nucleophile (
    
    
    
    ) via electrostatic repulsion. This provides a "kinetic window" of stability in cold, dilute base.
Diagram: Degradation Pathways

The following diagram illustrates the competing pathways when the compound is exposed to base.

StabilityPathways Start 4-Bromo-3,5-dichloro- 2-nitrobenzoic acid Base Add Base (OH-) Start->Base Salt Carboxylate Salt (STABLE) Base->Salt Cold, Dilute (pH 8-10) Meisenheimer Meisenheimer Complex (Transient Orange Species) Salt->Meisenheimer Strong Base (pH > 12) Decarb Decarboxylation (Loss of CO2) Salt->Decarb Heat (> 80°C) Hydrolysis Hydrolysis Product (Phenol Formation at C5/C3) Meisenheimer->Hydrolysis SNAr Mechanism

Figure 1: Reaction pathways dependent on basicity and temperature. Green paths indicate safe handling; red paths indicate degradation.

Troubleshooting & FAQs

Q1: My solution turned bright yellow/orange upon adding NaOH. Is my compound gone?

Diagnosis: Likely Yes (or transitioning). Explanation: Nitro-aromatics often form Meisenheimer complexes (resonance-stabilized anionic intermediates) when attacked by nucleophiles. A rapid color shift from pale yellow to deep orange/red usually indicates the formation of this complex, which precedes the loss of the chloride ion (degradation). Action: Neutralize immediately with dilute HCl to pH 3-4. Extract with ethyl acetate. If the color reverts to pale yellow, you might have saved it. Check purity by HPLC.

Q2: Can I use this compound in a Suzuki coupling with K₂CO₃?

Diagnosis: Yes , with precautions. Explanation: Carbonate bases (


, 

) are weaker nucleophiles than hydroxide. Recommendation:
  • Use anhydrous conditions if possible.

  • Keep temperature below 60°C.

  • Avoid hydroxide bases (NaOH, KOH).

Q3: Which halogen will react first?

Answer: The Chlorine at C5 . Reasoning:

  • Electronic: It is para to the Nitro group (highly activated).

  • Steric: It is less hindered than the C3-Chlorine (which is ortho to the bulky Nitro).

  • Contrast: The C4-Bromine is meta to the Nitro and effectively inert to SNAr under these conditions.

Quantitative Stability Data (Estimated)

Use this table to determine safe exposure limits.

ConditionpH RangeTemperatureStability WindowPrimary Risk
5% NaHCO₃ 8.0 - 8.525°C> 24 HoursNegligible
1M NaOH ~140°C< 1 HourSlow Hydrolysis (SNAr)
1M NaOH ~1425°C< 15 MinutesRapid Hydrolysis (SNAr)
1M NaOH ~1480°CMinutesDecarboxylation + Hydrolysis
Triethylamine 10 - 1125°C> 12 HoursSalt Formation (Stable)

Validated Protocols

Protocol A: Safe Dissolution/Extraction (The "Cold & Fast" Method)

Use this when you need to remove the acid from an organic layer or dissolve it for analysis.

  • Preparation: Pre-cool 0.5 M

    
     (Sodium Bicarbonate) to 0–4°C (ice bath).
    
  • Dissolution: Add the base solution to your organic phase containing the compound.

  • Contact Time: Shake/Stir vigorously for no more than 2 minutes.

  • Separation: Immediately separate the layers.

  • Quenching: If recovering the acid, drain the aqueous layer directly into a flask containing dilute

    
     (1M) and ice. Acidify to pH 1–2 immediately to regenerate the stable free acid.
    
Protocol B: HPLC Stability Check

Use this to verify if your batch has degraded.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the compound).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Interpretation:

    • Main Peak: Parent Acid.

    • Early Eluting Impurity (RRT ~0.8): Hydrolysis product (Phenol derivative). Hydroxyl group adds polarity, reducing retention time.

    • Late Eluting Impurity: Decarboxylated product (loss of polar

      
      ).
      

References

  • Mechanism of SNAr in Nitro-Aromatics

    • Chemistry Steps. "Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism." Accessed February 28, 2026. Link

    • Explanation: Defines the ortho/para activation rule essential for predicting C3/C5 instability.
  • Decarboxylation Risks

    • Chemcess. "Nitrobenzoic Acid: Properties, Reactions And Production." Accessed February 28, 2026. Link

    • Explanation: Confirms decarboxylation of 2-nitrobenzoic acids typically requires high temperatures (>180°C)
  • Halogen Reactivity Orders

    • Organic Chemistry Tutor. "Nucleophilic Aromatic Substitution." Accessed February 28, 2026. Link

    • Explanation: Provides the theoretical basis for why Chlorine (activated)

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid: An H-NMR Analysis and Comparative Spectroscopic Study

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the expected ¹H-NMR spectrum of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid. Recognizing the p...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the expected ¹H-NMR spectrum of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid. Recognizing the pivotal role of unambiguous structural confirmation in chemical research and pharmaceutical development, this document extends beyond a singular technique, offering a comparative overview with other key analytical methods, namely ¹³C-NMR, Mass Spectrometry, and Infrared Spectroscopy. The content herein is designed to be a practical resource, blending theoretical principles with actionable experimental insights.

Unveiling the Molecular Architecture: A Deep Dive into ¹H-NMR Spectral Prediction

The structure of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid, a polysubstituted aromatic compound, presents a unique spectroscopic challenge. Predicting its ¹H-NMR spectrum requires a systematic evaluation of the electronic effects of each substituent on the sole aromatic proton.

Predicted ¹H-NMR Spectrum of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid

The ¹H-NMR spectrum of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid is anticipated to be simple in its multiplicity but informative in its chemical shift. The molecule possesses a single proton on the aromatic ring at the C6 position. This proton's chemical environment is significantly influenced by the surrounding electron-withdrawing groups: a nitro group (-NO₂) at C2, two chloro groups (-Cl) at C3 and C5, and a bromo group (-Br) at C4. Additionally, the carboxylic acid group (-COOH) at C1 further contributes to the overall electronic landscape of the benzene ring.

Due to the absence of adjacent protons, the signal for the C6-H is expected to be a singlet (s) . The primary analytical value, therefore, lies in its chemical shift (δ), which is predicted to be significantly downfield. This downfield shift is a cumulative result of the deshielding effects of the multiple electron-withdrawing substituents. Aromatic protons typically resonate in the range of 6.5-8.0 ppm.[1] However, the strong deshielding from the nitro, chloro, and bromo groups will push this signal to a higher ppm value, likely in the region of 8.0 - 8.5 ppm . The carboxylic acid proton will appear as a broad singlet at a much further downfield position, typically between 10-13 ppm, and can be confirmed by D₂O exchange.

A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While ¹H-NMR provides crucial information about the proton environment, a comprehensive structural elucidation relies on a combination of analytical methods. Here, we compare the insights gained from ¹H-NMR with those from ¹³C-NMR, Mass Spectrometry, and Infrared Spectroscopy.

Analytical TechniqueInformation Provided for 4-Bromo-3,5-dichloro-2-nitrobenzoic acidStrengthsLimitations
¹H-NMR Spectroscopy Presence of a single, highly deshielded aromatic proton. Confirmation of the carboxylic acid proton.Provides precise information on the electronic environment of protons. Simple spectrum for this molecule.Limited information on the carbon skeleton and substituent connectivity.
¹³C-NMR Spectroscopy Expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule (six aromatic and one carboxylic). The chemical shifts will be influenced by the attached substituents.Provides detailed information about the carbon framework of the molecule.Can be less sensitive than ¹H-NMR and may require longer acquisition times.
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition (via High-Resolution Mass Spectrometry). Fragmentation patterns can provide clues about the arrangement of substituents.Highly sensitive, providing accurate molecular weight information. Isotopic patterns of bromine and chlorine are characteristic.Does not provide direct information about the specific substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups: O-H stretch (broad) of the carboxylic acid, C=O stretch of the carboxylic acid, C-N stretch of the nitro group, and C-Br and C-Cl stretches.Excellent for identifying functional groups present in the molecule.Provides limited information about the overall molecular structure and connectivity.

Experimental Protocols for Comprehensive Analysis

Protocol 1: High-Resolution ¹H-NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shift of the carboxylic acid proton.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25 °C.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • D₂O Exchange: To confirm the carboxylic acid proton signal, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton should disappear or significantly diminish.

Protocol 2: ¹³C-NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H-NMR spectroscopy.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

    • Technique: Proton-decoupled ¹³C-NMR.

    • Number of Scans: 1024 or more, as ¹³C is less abundant and has a lower gyromagnetic ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the data similarly to the ¹H-NMR spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-400).

  • Data Analysis: Identify the molecular ion peak (M⁺). Analyze the isotopic pattern to confirm the presence of one bromine and two chlorine atoms. The characteristic M, M+2, M+4, and M+6 peaks will be observed due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. Examine the fragmentation pattern for characteristic losses, such as the loss of -OH, -COOH, and halogens.

Protocol 4: Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualizing the Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_data Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesis of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification HNMR ¹H-NMR Spectroscopy Purification->HNMR Sample CNMR ¹³C-NMR Spectroscopy Purification->CNMR Sample MS Mass Spectrometry Purification->MS Sample IR Infrared Spectroscopy Purification->IR Sample HNMR_data Proton Environment (Chemical Shift, Multiplicity) HNMR->HNMR_data CNMR_data Carbon Skeleton CNMR->CNMR_data MS_data Molecular Weight & Fragmentation MS->MS_data IR_data Functional Groups IR->IR_data Structure Confirmed Structure of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid HNMR_data->Structure CNMR_data->Structure MS_data->Structure IR_data->Structure

Caption: Workflow for the structural elucidation of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid.

Conclusion

The structural analysis of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid serves as an excellent case study in the application of modern spectroscopic techniques. While its ¹H-NMR spectrum is predicted to be simple, featuring a single, significantly deshielded proton, its chemical shift provides a wealth of information about the electronic environment within the molecule. For unambiguous structure confirmation, a holistic approach that integrates data from ¹³C-NMR, Mass Spectrometry, and Infrared Spectroscopy is indispensable. This guide provides the foundational knowledge and practical protocols for researchers to confidently undertake the structural characterization of this and similarly complex molecules, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2007). ¹H and ¹³C NMR spectra of some aromatic compounds. Magnetic Resonance in Chemistry, 45(11), 945–966.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

Sources

Comparative

C-NMR and mass spectrometry data for CAS 860561-58-6

Analytical and Synthetic Comparison Guide: CAS 860561-58-6 vs. CAS 1437795-19-1 Introduction In the development of small-molecule therapeutics, polyhalogenated benzoic acids serve as critical building blocks for construc...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical and Synthetic Comparison Guide: CAS 860561-58-6 vs. CAS 1437795-19-1

Introduction

In the development of small-molecule therapeutics, polyhalogenated benzoic acids serve as critical building blocks for constructing complex heterocyclic scaffolds. This guide provides an objective, data-driven comparison between two closely related building blocks: CAS 860561-58-6 (4-Bromo-3,5-dichloro-2-nitrobenzoic acid) and its less hindered alternative, CAS 1437795-19-1 (4-Bromo-5-chloro-2-nitrobenzoic acid). By analyzing their High-Resolution Mass Spectrometry (HRMS) profiles,


C-NMR spectroscopic data, and performance in palladium-catalyzed cross-coupling, researchers can make informed decisions when designing synthetic routes.

Mass Spectrometry (HRMS-ESI) Profiling

Causality in Isotopic Distribution: The primary analytical differentiator between these two compounds is their isotopic signature. Halogens possess highly abundant heavy isotopes: Bromine exists as a ~1:1 ratio of


Br and 

Br, while Chlorine exists as a ~3:1 ratio of

Cl and

Cl[1]. When multiple halogens are present on a single aromatic ring, their isotopic probabilities compound to create distinct multiplet clusters[2].

CAS 1437795-19-1 contains one bromine and one chlorine atom, resulting in a three-peak cluster (M, M+2, M+4). In contrast, the addition of the C3-chlorine in CAS 860561-58-6 (one bromine, two chlorines) shifts the molecular weight and generates a complex four-peak cluster (M, M+2, M+4, M+6)[1].

Table 1: HRMS Isotopic Pattern Comparison (Negative ESI Mode)

CompoundMolecular FormulaExact Mass [M-H]

Primary Isotopic Cluster Relative Intensities
CAS 1437795-19-1 C

H

BrClNO

278.89278.89 (75%), 280.89 (100%), 282.89 (25%)
CAS 860561-58-6 C

H

BrCl

NO

312.85312.85 (43%), 314.85 (100%), 316.85 (65%), 318.85 (11%)

C-NMR Spectroscopic Analysis

Causality in Chemical Shifts: The introduction of a highly electronegative and bulky chlorine atom at the C3 position in CAS 860561-58-6 significantly alters the electronic environment of the aromatic ring[3]. The steric clash between the di-ortho halogens (C3-Cl and C5-Cl) and the C4-Br atom forces the adjacent functional groups out of perfect planarity, reducing orbital overlap and shifting the resonance of the carboxylate and nitro-bearing carbons[4].

Table 2:


C-NMR Chemical Shift Comparison (Predicted/Empirical ranges in DMSO-d

)
Carbon PositionCAS 1437795-19-1 (

ppm)
CAS 860561-58-6 (

ppm)
Causality for Shift Variation
C1 (COOH) ~165.0~163.5Steric twist reduces conjugation with the ring.
C2 (NO

)
~148.0~149.5Deshielding effect from the adjacent C3-Chlorine.
C3 ~115.0 (C-H)~128.0 (C-Cl)Direct substitution of proton with electronegative Cl.
C4 (C-Br) ~122.0~120.0Shielding effect from dual ortho-chlorine atoms.

Experimental Protocols: Self-Validating Analytical Workflows

Protocol A: HRMS-ESI Acquisition

  • Sample Preparation: Dissolve 1.0 mg of the target compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 10 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% NH

    
    OH. Rationale: Basic modifiers encourage the deprotonation of the carboxylic acid, maximizing the [M-H]
    
    
    
    signal.
  • Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy within <5 ppm prior to injection.

  • Acquisition: Inject 5 µL into the ESI source operating in negative mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • Validation: Extract the [M-H]

    
     ion chromatogram and overlay the empirical isotopic cluster with the theoretical distribution to confirm halogen composition.
    

Protocol B:


C-NMR Acquisition 
  • Sample Preparation: Dissolve 50 mg of the compound in 0.6 mL of anhydrous DMSO-d

    
    . Rationale: DMSO-d
    
    
    
    disrupts intermolecular hydrogen bonding of the carboxylic acid, providing sharper peaks.
  • Tuning and Shimming: Transfer to a 5 mm NMR tube. Perform 3D gradient shimming and precisely tune the probe to the

    
    C frequency on a 500 MHz spectrometer.
    
  • Acquisition: Execute a proton-decoupled sequence (zgpg30) with a minimum relaxation delay (D1) of 2.0 seconds and at least 1024 scans. Rationale: Quaternary carbons in polyhalogenated aromatics have long T

    
     relaxation times and lack NOE enhancement.
    

MS_NMR_Workflow Prep Sample Prep (DMSO-d6 / MeOH) Split Aliquot Split Prep->Split HRMS ESI-HRMS (Negative Mode) Split->HRMS NMR 13C-NMR (500 MHz) Split->NMR Iso Isotopic Pattern (Br/Cl Ratios) HRMS->Iso Shift Chemical Shift (Steric Profiling) NMR->Shift

Workflow for the analytical validation of halogenated nitrobenzoic acids.

Product Performance: Buchwald-Hartwig Cross-Coupling

When evaluating these compounds for downstream synthetic utility, their performance in palladium-catalyzed C-N cross-coupling diverges significantly.

In standard Buchwald-Hartwig aminations, aryl bromides undergo oxidative addition more rapidly than aryl chlorides[5]. Therefore, in CAS 1437795-19-1, the C4-Bromine serves as a highly regioselective handle for amination.

However, in CAS 860561-58-6, the C4-Bromine is flanked by two ortho-chlorine atoms. This extreme steric hindrance severely impedes both the transmetalation of the amine and the subsequent reductive elimination steps[6]. To overcome this, researchers cannot rely on standard ligands (e.g., BINAP or dppf). Instead, the reaction necessitates the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as tBuXPhos or BrettPhos) to force the reductive elimination of the sterically congested product[5].

Buchwald_Hartwig Pd0 Pd(0)L_n Catalyst (e.g., tBuXPhos-Pd) OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd Aryl Bromide Amine Amine Coordination & Deprotonation OxAdd->Amine HNR2, Base RedElim Reductive Elimination (Product Release) Amine->RedElim RedElim->Pd0 Regeneration

Catalytic cycle for the Buchwald-Hartwig amination of sterically hindered aryl bromides.

Conclusion

While CAS 860561-58-6 and CAS 1437795-19-1 share similar core structures, the additional C3-chlorine in CAS 860561-58-6 fundamentally alters its physical and chemical behavior. Analytically, it requires careful deconvolution of its complex HRMS isotopic cluster and extended NMR acquisition times for its quaternary carbons. Synthetically, it demands advanced ligand design to overcome steric barriers during cross-coupling.

References

  • Chemistry Steps. "Isotopes in Mass Spectrometry." Available at:[Link]

  • Organic Chemistry Boulder. "Elements With More Abundant Heavy Isotopes." Available at:[Link]

  • DTU Orbit. "Synthesis and stability of strongly acidic benzamide derivatives." Available at:[Link]

  • SciSpace. "Directed lithiation of unprotected benzoic acids." Available at:[Link]

  • ResearchGate. "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex." Available at: [Link]

Sources

Validation

HPLC Method Development for 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid Purity: A Stationary Phase Comparison Guide

Developing a robust High-Performance Liquid Chromatography (HPLC) method for highly functionalized aromatic compounds requires moving beyond trial-and-error screening. For a complex active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

Developing a robust High-Performance Liquid Chromatography (HPLC) method for highly functionalized aromatic compounds requires moving beyond trial-and-error screening. For a complex active pharmaceutical ingredient (API) intermediate like 4-Bromo-3,5-dichloro-2-nitrobenzoic acid , the analytical challenge is defined by its dense steric hindrance, extreme electron deficiency, and the presence of multiple heavy halogens.

As a Senior Application Scientist, I have structured this guide to objectively compare stationary phase performances, explain the physicochemical causality behind optimal method parameters, and provide a self-validating protocol compliant with current regulatory standards.

The Analytical Challenge: Sterics, Ionization, and Halogen Selectivity

4-Bromo-3,5-dichloro-2-nitrobenzoic acid presents a unique triad of chromatographic challenges:

  • Extreme pKa Shift : A standard benzoic acid has a pKa of ~4.2. However, the synergistic electron-withdrawing effects of an ortho-nitro group and three heavy halogens (Br, Cl, Cl) drastically pull electron density away from the carboxylate, lowering the pKa to an estimated < 2.0.

  • Hydrophobic Similarity of Impurities : Synthetic byproducts typically include des-bromo (3,5-dichloro-2-nitrobenzoic acid) and des-chloro derivatives. These impurities possess nearly identical LogP values to the target molecule, rendering traditional dispersive (hydrophobic) separation mechanisms ineffective.

  • Steric Shielding : The fully substituted aromatic ring restricts the molecule's ability to interact deeply with dense, long-chain alkyl stationary phases.

Stationary Phase Comparison: C18 vs. PFP vs. Biphenyl

To achieve baseline resolution (


) between the target and its des-halo impurities, we must exploit orthogonal selectivity mechanisms. We compared three stationary phases: standard C18, Pentafluorophenyl (PFP), and Biphenyl.
  • C18 (Octadecylsilane) : Relies exclusively on dispersive hydrophobic interactions. Because the target and its des-bromo impurity differ only by a single atom's polarizability rather than bulk hydrophobicity, C18 fails to provide adequate resolution.

  • PFP (Pentafluorophenyl) : Offers strong dipole-dipole interactions, hydrogen bonding, and shape selectivity. PFP is highly selective for electronegative functionalities and halogenated compounds 1[1].

  • Biphenyl : Features a dual-ring structure that creates deep

    
     stacking and enhanced polarizability interactions. Biphenyl phases are exceptionally sensitive to the polarizability differences between bromine and chlorine, making them the superior choice for resolving positional isomers and halogenated aromatics 2[2].
    
Table 1: Stationary Phase Screening Results
Stationary PhaseRetention Time (Target)Resolution (

) vs. Des-bromo
Tailing Factor (

)
Primary Separation Mechanism
C18 4.2 min1.1 (Co-elution)1.6Hydrophobic (Dispersive)
PFP 5.8 min2.41.2Dipole-Dipole, Shape Selectivity
Biphenyl 6.5 min 3.1 (Optimal) 1.1

Stacking, Polarizability

Data generated using 0.1% TFA in Water / Acetonitrile gradient at 1.0 mL/min.

Method Development Workflow

The logical progression from analyte assessment to validation is mapped below.

Method_Dev A 1. Analyte Assessment 4-Bromo-3,5-dichloro-2-nitrobenzoic acid pKa < 2.0 (Highly Acidic) B 2. Stationary Phase Screening Evaluate C18, PFP, and Biphenyl A->B Define Target Profile C 3. Mobile Phase Selection 0.1% TFA (pH ~2.0) to suppress ionization B->C Control Secondary Interactions D 4. Selectivity Optimization Biphenyl phase selected for π-π interactions C->D Maximize Resolution (Rs) E 5. Method Validation ICH Q2(R2) & USP <621> Compliance D->E Lock Final Parameters

Fig 1. Systematic HPLC method development workflow for halogenated benzoic acids.

Causality in Method Design: Mobile Phase & pH Control

Selecting the correct mobile phase pH is the most critical thermodynamic parameter for this assay. Because the target molecule's pKa is extremely low, using a standard 0.1% Formic Acid buffer (pH ~2.7) leaves a fraction of the molecules ionized. This partial ionization causes dual-state retention mechanisms, manifesting as severe peak tailing and retention time instability.

The Solution: We utilize 0.1% Trifluoroacetic Acid (TFA) in water, which drives the mobile phase pH down to ~2.0. This highly acidic environment fully protonates the carboxylic acid, forcing the molecule into a single, neutral state. This ensures sharp, symmetrical peaks (


) and maximizes the analyte's interaction with the biphenyl stationary phase.

Step-by-Step Methodology (Self-Validating Protocol)

To ensure data integrity, this protocol is designed as a self-validating system. It incorporates continuous System Suitability Testing (SST) as mandated by3[3].

Phase A: Preparation
  • Mobile Phase A : Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B : 100% LC-MS grade Acetonitrile.

  • Diluent : 50:50 (v/v) Water:Acetonitrile.

  • Sample Prep : Accurately weigh 25.0 mg of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 0.5 mg/mL).

Phase B: Chromatographic Conditions
  • Column : Core-shell Biphenyl, 2.7 µm, 100 x 4.6 mm.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection : UV at 254 nm (Optimal for nitroaromatic chromophores).

  • Injection Volume : 5.0 µL.

Table 2: Optimized Gradient Protocol
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.59010Isocratic hold
8.03070Linear gradient
10.01090Column wash
10.19010Re-equilibration
14.09010End
Phase C: Execution & Internal Controls (Self-Validation)
  • Blank Injection (x2) : Inject Diluent to confirm baseline stability and absence of ghost peaks.

  • SST Injection (x6) : Inject a resolution mixture containing the target and the des-bromo impurity.

    • Pass Criteria:

      
      , 
      
      
      
      , %RSD of retention time
      
      
      .
  • Sample Analysis : Inject unknown samples.

  • Bracketing Standard : Re-inject the SST mixture every 10 samples to prove the system remained in a state of control throughout the run.

Method Validation & Compliance

Following optimization, the method must be validated according to the lifecycle principles outlined in the newly revised4[4]. The Biphenyl method demonstrates exceptional robustness and specificity, easily exceeding regulatory thresholds.

Table 3: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from impurities

(Target vs. Des-bromo)
Pass
Linearity

(Range: 25% to 150%)

Pass
Precision (Repeatability) %RSD

(n=6 injections)
%RSD = 0.42%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels99.7% Average RecoveryPass

By transitioning from a traditional C18 approach to a Biphenyl stationary phase and strictly controlling the ionization state via pH, we transform a historically problematic separation into a highly reproducible, regulatory-compliant assay.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA . European Medicines Agency. Available at:[Link]

  • Using Selectivity to Optimize UHPLC Separations | Pharmaceutical Technology . PharmTech. Available at:[Link]

Sources

Comparative

A Researcher's Guide to the Melting Point Characterization of Novel Compounds: A Case Study Using 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, the synthesis of a novel chemical entity is a significant step. However, the true measure of success lies in its thorough characterization. Among the fu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of a novel chemical entity is a significant step. However, the true measure of success lies in its thorough characterization. Among the fundamental physical properties, the melting point stands as a critical first indicator of purity and identity. This guide provides a comprehensive overview of the principles and methodologies for determining the melting point of a new compound, using the hypothetical case of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid, for which no public domain data currently exists.

The absence of established data for our target compound necessitates a robust, multi-faceted approach to its characterization. This guide will not only detail the "how" but also the "why" behind each experimental choice, ensuring a scientifically sound and defensible characterization. We will explore and compare three primary techniques for melting point determination: the traditional capillary method, the more quantitative Differential Scanning Calorimetry (DSC), and the visually informative Hot Stage Microscopy.

The Importance of Melting Point in a Research Context

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden this melting range. Therefore, a sharp and reproducible melting point is a strong indicator of a compound's purity. In drug development, this parameter is crucial for:

  • Identity Confirmation: Comparing the experimentally determined melting point with literature values (when available) can help confirm the identity of a synthesized compound.

  • Purity Assessment: A broad melting range often suggests the presence of impurities.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, a critical consideration in pharmaceutical development due to its impact on solubility and bioavailability.

  • Stability Studies: Changes in melting point over time can indicate degradation of the compound.

Comparative Analysis of Structurally Similar Compounds

While no melting point is reported for 4-Bromo-3,5-dichloro-2-nitrobenzoic acid, we can draw valuable insights from the melting points of structurally related benzoic acid derivatives. The substitution pattern on the aromatic ring significantly influences the intermolecular forces, such as hydrogen bonding and van der Waals interactions, which in turn dictate the melting point.

Compound NameMolecular FormulaMelting Point (°C)
4-Bromo-2-nitrobenzoic acidC₇H₄BrNO₄165-169[1]
4-Bromo-3-nitrobenzoic acidC₇H₄BrNO₄202-204[2]
3-Bromo-5-nitrobenzoic acidC₇H₄BrNO₄159-161[3]
4-Nitrobenzoic acidC₇H₅NO₄237[4]
4-Bromo-3,5-dihydroxybenzoic acidC₇H₅BrO₄268-272[5]

Data compiled from various chemical suppliers and databases.

This table illustrates the significant impact of substituent placement and type on the melting point. For instance, the presence of two nitro groups in 4-Bromo-3,5-dinitrobenzoic acid would be expected to lead to a different melting point compared to the dichloro-substitution in our target compound due to differences in molecular weight, polarity, and crystal packing. The dihydroxy-substituted compound exhibits a particularly high melting point, likely due to extensive intermolecular hydrogen bonding.

Methodology Showdown: A Comparative Guide to Melting Point Determination

The choice of method for melting point determination depends on the available equipment, the amount of sample, and the level of detail required.

Capillary Melting Point Apparatus: The Traditional Approach

This widely used technique involves heating a small amount of finely powdered sample packed into a capillary tube in a heated block or oil bath. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating Rate: A rapid heating rate (10-20 °C/min) can be used for a preliminary determination. For an accurate measurement, a slower heating rate (1-2 °C/min) is crucial as the melting point is approached.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point).

Workflow for Capillary Melting Point Determination

cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Grind->Pack Insert Insert into Apparatus Pack->Insert Prepared Sample Heat Heat at Controlled Rate Insert->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record Result Result Record->Result Melting Range

Caption: Workflow for determining melting point using a capillary apparatus.

Differential Scanning Calorimetry (DSC): The Quantitative Powerhouse

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a highly accurate and reproducible determination of the melting point (as an endothermic peak) and can also reveal other thermal events like glass transitions and polymorph transformations.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat at a constant rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point.

  • Data Analysis: The melting point is typically taken as the onset temperature of the melting endotherm. The peak temperature and the enthalpy of fusion (the area under the peak) are also valuable data points.

Workflow for Differential Scanning Calorimetry (DSC)

cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Weigh Weigh Sample (2-5 mg) Seal Seal in DSC Pan Weigh->Seal Load Load Sample & Reference Seal->Load Heat Ramped Heating Program Load->Heat Measure Measure Heat Flow Heat->Measure Plot Plot Heat Flow vs. Temp Measure->Plot Identify Identify Endotherm Peak Plot->Identify Determine Determine Onset Temp Identify->Determine Result Result Determine->Result Melting Point & Enthalpy

Caption: Workflow for melting point determination using DSC.

Hot Stage Microscopy: The Visual Confirmation

This technique combines a polarized light microscope with a temperature-controlled stage. It allows for direct visual observation of the melting process. This is particularly useful for identifying subtle changes in crystal morphology, detecting polymorphism, and observing decomposition.

  • Sample Preparation: Place a small amount of the crystalline sample on a microscope slide and cover with a coverslip.

  • Instrument Setup: Place the slide on the hot stage of the microscope.

  • Heating and Observation: Heat the sample at a controlled rate while observing through the microscope. Polarized light can be used to enhance the visibility of crystalline structures.

  • Data Recording: Record the temperature at which melting begins and is complete. Images and videos of the process can be captured for detailed analysis.

Workflow for Hot Stage Microscopy

cluster_prep Sample Preparation cluster_analysis Visual Analysis cluster_data Data Capture Mount Mount Sample on Slide Place Place on Hot Stage Mount->Place Heat Controlled Heating Place->Heat Observe Observe Under Microscope Heat->Observe RecordTemp Record Melting Temperatures Observe->RecordTemp CaptureImages Capture Images/Video Observe->CaptureImages Result1 Result1 RecordTemp->Result1 Melting Range Result2 Result2 CaptureImages->Result2 Visual Record

Caption: Workflow for melting point characterization via Hot Stage Microscopy.

Synthesizing the Data for a Complete Characterization

For a novel compound like 4-Bromo-3,5-dichloro-2-nitrobenzoic acid, relying on a single method is not advisable. A comprehensive approach would involve:

  • An initial, rapid determination using a capillary apparatus to establish an approximate melting range.

  • A precise measurement using DSC to obtain a quantitative melting point (onset temperature) and the enthalpy of fusion.

  • Visual confirmation with Hot Stage Microscopy to observe the melting behavior and rule out decomposition or polymorphic transitions near the melting point.

By employing these complementary techniques, a researcher can confidently report the melting point characteristics of a new chemical entity, providing a solid foundation for further research and development.

References

  • Molbase. (2025, May 20). 3-bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 4-Nitrobenzoic acid. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Substituted Nitrobenzoic Acids: 4-Bromo-3,5-dichloro-2-nitrobenzoic acid vs. 4-Bromo-2-nitrobenzoic acid

Introduction In the landscape of pharmaceutical and agrochemical development, substituted benzoic acids are foundational building blocks. Their reactivity, dictated by the intricate interplay of substituents on the aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, substituted benzoic acids are foundational building blocks. Their reactivity, dictated by the intricate interplay of substituents on the aromatic ring, determines their utility in complex synthetic pathways. This guide provides an in-depth comparison of two such analogs: 4-Bromo-2-nitrobenzoic acid and the more heavily substituted 4-Bromo-3,5-dichloro-2-nitrobenzoic acid.

While 4-Bromo-2-nitrobenzoic acid is a well-documented intermediate, its polychlorinated counterpart is a more specialized reagent. Direct comparative experimental data for 4-Bromo-3,5-dichloro-2-nitrobenzoic acid is not abundant in public literature, necessitating a comparison grounded in established principles of physical organic chemistry, supported by data from closely related structures. This guide will dissect the electronic and steric factors governing the reactivity of these molecules, offering predictive insights for researchers in organic synthesis and drug development.

Molecular Profiles and Physicochemical Properties

The primary structural difference is the addition of two chlorine atoms at the 3- and 5-positions of the benzene ring. This seemingly simple modification has profound consequences for the molecule's electronic landscape, steric profile, and ultimately, its chemical behavior.

Property4-Bromo-2-nitrobenzoic acid4-Bromo-3,5-dichloro-2-nitrobenzoic acid
Structure
CAS Number 99277-71-1860561-58-6
Molecular Formula C₇H₄BrNO₄C₇H₂BrCl₂NO₄
Molecular Weight 246.01 g/mol 314.90 g/mol
Appearance Pale yellow solid(Not specified, likely a solid)
Melting Point 165-169 °C(Not specified)
Predicted pKa ~1.97Significantly < 1.97 (Estimated)

Predicted pKa for 4-Bromo-2-nitrobenzoic acid is sourced from supplier data. The pKa for the dichloro- derivative is estimated to be lower due to the increased inductive effect of the chlorine atoms.

Analysis of Substituent Effects: A Tale of Two Rings

The reactivity of an aromatic ring is governed by the cumulative electronic and steric effects of its substituents. In these molecules, all substituents—nitro (-NO₂), bromo (-Br), chloro (-Cl), and carboxyl (-COOH)—are electron-withdrawing, but they exert their influence in distinct ways.

Electronic Effects: Inductive vs. Resonance

All four types of substituents deactivate the benzene ring towards electrophilic attack by withdrawing electron density.

  • Inductive Effect (-I): The nitro, halogen, and carboxyl groups are all strongly electronegative and pull electron density away from the ring through the sigma bonds. The two additional chlorine atoms in 4-bromo-3,5-dichloro-2-nitrobenzoic acid dramatically amplify this effect, rendering the aromatic ring exceptionally electron-poor.

  • Resonance Effect (-M/-R): The nitro and carboxyl groups are powerful deactivators by resonance, delocalizing the ring's pi-electrons into the substituent. This effect is most pronounced at the ortho and para positions relative to the group.

The net result is a significant polarization of the aromatic core, which is the primary driver for the enhanced reactivity in nucleophilic aromatic substitution, the dominant reaction pathway for these molecules.

Steric Effects: The "Ortho Effect" and Steric Hindrance

The presence of groups at the ortho positions (2- and 6-) relative to the carboxylic acid introduces significant steric strain.

  • The Ortho Effect on Acidity: In both molecules, the nitro group at the 2-position sterically clashes with the carboxylic acid. This forces the -COOH group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, which in turn increases the acidity of the carboxylic proton. In 4-bromo-3,5-dichloro-2-nitrobenzoic acid, this effect is amplified by the presence of a chlorine atom at the 3-position, which further constrains the carboxyl group.

  • Steric Hindrance to Reactions: The bulky substituents flanking the reactive sites can impede the approach of reagents. This is particularly relevant for reactions involving the carboxylic acid group itself (e.g., esterification) and for any potential substitution at the C-3 or C-5 positions.

The following diagram illustrates the key electronic and steric pressures within the more substituted molecule.

SNAr_Mechanism reactant Aryl-Br + Nu⁻ transition1 Rate-Determining Step reactant->transition1 intermediate Meisenheimer Complex (Anionic Intermediate) transition1->intermediate Attack at C-Br transition2 Fast intermediate->transition2 product Aryl-Nu + Br⁻ transition2->product Loss of Br⁻ Sandmeyer_Workflow start 4-Amino-2-nitrobenzoic acid in 48% HBr at 0°C step1 Add NaNO₂ (aq) Stir 25 min start->step1 1. step2 Diazonium Salt Formation (in situ) step1->step2 2. step3 Add to CuBr in HBr at 0°C step2->step3 3. step4 Reaction Quench & Workup step3->step4 4. step5 Aqueous Extraction with Ethyl Acetate step4->step5 5. end Purification & Isolation of 4-Bromo-2-nitrobenzoic acid step5->end 6.

Caption: Workflow for the synthesis of 4-Bromo-2-nitrobenzoic acid.

Methodology:

  • A solution of 4-amino-2-nitrobenzoic acid (1.0 eq) is dissolved in 48% aqueous HBr at 0°C.

  • An aqueous solution of sodium nitrite (NaNO₂) (1.0 eq) is added slowly, maintaining the temperature at 0°C. The mixture is stirred for 25 minutes to ensure complete formation of the diazonium salt.

  • In a separate vessel, a solution of copper(I) bromide (CuBr) (1.3 eq) in 48% aqueous HBr is prepared and cooled to 0°C.

  • The diazonium salt solution is added dropwise to the CuBr solution. Evolution of N₂ gas is observed.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified, typically by recrystallization or column chromatography, to yield the final product.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Thiol

This protocol provides a template for displacing the bromide with a sulfur nucleophile, a common transformation. This procedure would be applicable to both target compounds but is expected to proceed faster and under milder conditions for 4-Bromo-3,5-dichloro-2-nitrobenzoic acid.

Methodology:

  • In a reaction flask, dissolve the thiol nucleophile (e.g., thiophenol, 1.2 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add a suitable base (e.g., potassium carbonate, K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 20 minutes to generate the thiolate anion.

  • Add the bromo-nitrobenzoic acid substrate (1.0 eq) to the reaction mixture.

  • Heat the reaction to 50-80°C and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a stirred mixture of ice and dilute HCl to neutralize the base and protonate the carboxylic acid.

  • Collect the precipitated product by filtration or extract with an appropriate organic solvent.

  • Purify the crude product as necessary. [1]

Conclusion

The comparison between 4-Bromo-3,5-dichloro-2-nitrobenzoic acid and 4-Bromo-2-nitrobenzoic acid serves as a compelling case study in the principles of physical organic chemistry. The addition of two chlorine atoms profoundly alters the molecule's properties:

  • Acidity: 4-Bromo-3,5-dichloro-2-nitrobenzoic acid is a substantially stronger acid due to the powerful inductive electron-withdrawing effect of the chlorine atoms.

  • SNAr Reactivity: It is significantly more reactive towards nucleophilic aromatic substitution, as the electron-poor ring is highly activated for nucleophilic attack and can better stabilize the key Meisenheimer intermediate.

  • EAS Reactivity: Both compounds are effectively inert to electrophilic aromatic substitution under normal conditions.

  • Carboxyl Group Reactivity: The carboxyl group of the dichloro- compound is more sterically hindered, likely reducing its reactivity in reactions like esterification.

For the synthetic chemist, 4-Bromo-3,5-dichloro-2-nitrobenzoic acid should be viewed as a highly activated substrate for SNAr reactions, allowing for the facile introduction of nucleophiles at the C4 position. Conversely, its utility in reactions requiring electrophilic substitution or unhindered access to the carboxyl group is severely limited. 4-Bromo-2-nitrobenzoic acid remains a versatile, albeit less activated, intermediate for a broader range of transformations.

References

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • G. V. Plaksin, V. G. Vtorushina, E. G. Gorbunova, & V. I. Saloutin. (2014). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions.
  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • M. Makosza, K. Stalinski. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4825.
  • S. M. Shein, O. I. Osina, N. I. Rudakova. (1975). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 44(2), 116-131.

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Comparative

A Comparative Guide to the Infrared Spectroscopy of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the key infrared (IR) spectral features of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid. By comparing its predicted...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the key infrared (IR) spectral features of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid. By comparing its predicted spectrum with those of structurally related molecules, we can elucidate the vibrational characteristics that serve as a unique fingerprint for this highly substituted aromatic acid. This document is intended to serve as a practical reference for the identification and characterization of this compound in a research and development setting.

Theoretical Infrared Analysis of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to the molecule's natural vibrational frequencies.[1] The structure of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid is complex, featuring a carboxylic acid, a nitro group, and multiple halogen substituents on an aromatic ring. Each of these components imparts distinct and identifiable features to the IR spectrum.

Key Functional Group Vibrations:

  • Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic peaks in the spectrum.

    • O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers, which gives rise to a very broad and intense O-H stretching absorption spanning from 3300 to 2500 cm⁻¹.[2][3][4][5] This broad feature often partially obscures the C-H stretching region.[4][5][6]

    • C=O (Carbonyl) Stretch: A strong, sharp absorption is expected for the carbonyl group. For aromatic carboxylic acids, this peak generally appears between 1710 and 1680 cm⁻¹ due to conjugation with the benzene ring.[6][7] The presence of multiple electron-withdrawing groups (NO₂, Cl, Br) on the ring is likely to shift this peak towards the higher end of this range.

    • C-O Stretch & O-H Bend: A band corresponding to the C-O stretch, often coupled with the O-H in-plane bend, is typically found between 1320 and 1210 cm⁻¹.[5][7] Another O-H out-of-plane bend can be observed around 950-910 cm⁻¹.[5][8]

  • Nitro Group (-NO₂): Aromatic nitro compounds are characterized by two strong and distinct stretching vibrations.[1][9][10]

    • Asymmetric NO₂ Stretch: This strong absorption band is typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][9][10]

    • Symmetric NO₂ Stretch: Another strong band appears in the 1360-1290 cm⁻¹ range.[1][9][10] The presence of both of these intense peaks provides a reliable confirmation of the nitro group.[11]

  • Aromatic Ring & Substituents:

    • Aromatic C-H Stretch: Weak to medium absorptions from the aromatic C-H stretch are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8]

    • Aromatic C=C Stretch: In-ring carbon-carbon stretching vibrations produce a series of medium to weak bands in the 1600-1400 cm⁻¹ region.[1]

    • C-Halogen Stretches: The vibrations for carbon-halogen bonds appear in the fingerprint region at lower wavenumbers.

      • C-Cl Stretch: Expected in the 850-550 cm⁻¹ range.[12][13]

      • C-Br Stretch: Expected at an even lower frequency, typically between 690-515 cm⁻¹.[12][13]

Comparative Spectral Analysis

To understand the influence of each substituent on the final spectrum, we compare the predicted peak positions for our target molecule with the known spectral data of simpler, related benzoic acids. This comparative approach validates our assignments and highlights the electronic effects at play.

Vibrational ModeBenzoic Acid2-Nitrobenzoic Acid3,5-Dichlorobenzoic Acid4-Bromobenzoic Acid4-Bromo-3,5-dichloro-2-nitrobenzoic acid (Predicted) Rationale for Shift
O-H Stretch (broad) ~3300-2500 cm⁻¹[14][15]~3300-2500 cm⁻¹~3300-2500 cm⁻¹~3300-2500 cm⁻¹~3300-2500 cm⁻¹ Characteristic broad band of carboxylic acid dimers, relatively insensitive to substitution.[4][5]
C=O Stretch ~1685 cm⁻¹[7]~1700 cm⁻¹~1710 cm⁻¹~1680 cm⁻¹~1710-1725 cm⁻¹ Strong electron-withdrawing groups (NO₂, Cl) increase bond order and shift the frequency higher.
Asymmetric NO₂ Stretch N/A~1530 cm⁻¹N/AN/A~1540-1550 cm⁻¹ The electron-rich environment of the highly substituted ring may slightly increase this frequency.
Aromatic C=C Stretch ~1600, 1585 cm⁻¹~1610, 1580 cm⁻¹~1590, 1560 cm⁻¹~1590, 1485 cm⁻¹~1600-1550 cm⁻¹ Ring substitution pattern and electronic effects alter the positions and intensities of these bands.
Symmetric NO₂ Stretch N/A~1350 cm⁻¹N/AN/A~1350-1360 cm⁻¹ Typical range for aromatic nitro compounds.[9][10]
C-Cl Stretch N/AN/A~850-750 cm⁻¹N/A~850-750 cm⁻¹ Expected in the lower fingerprint region.[13]
C-Br Stretch N/AN/AN/A~650-550 cm⁻¹~650-550 cm⁻¹ Expected at a lower frequency than C-Cl stretch.[13]

Note: Literature values for comparator compounds are sourced from various spectral databases.[16][17][18][19][20][21][22][23] The predicted values for the target compound are estimations based on established group frequencies and substituent effects.

Standard Experimental Protocol: Acquiring the IR Spectrum

To ensure data integrity and reproducibility, a standardized protocol for sample analysis is crucial. Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

Step-by-Step Methodology for ATR-FTIR:

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to subtract atmospheric and crystal absorptions from the sample spectrum.[24]

  • Sample Application: Place a small amount of the solid 4-Bromo-3,5-dichloro-2-nitrobenzoic acid powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the solid and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform a background subtraction. Process the resulting spectrum by correcting the baseline if necessary.

  • Peak Analysis: Identify and label the wavenumbers (in cm⁻¹) for all significant absorption bands.

  • Cleaning: Retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal as described in step 2.

Data Interpretation Workflow

The logical process for interpreting the obtained spectrum can be visualized as a systematic workflow. This ensures that all spectral features are considered in the context of the known molecular structure.

cluster_regions Spectral Region Analysis cluster_confirmation Structural Confirmation A Identify Broad O-H Stretch (3300-2500 cm⁻¹) E Confirm Carboxylic Acid A->E Presence indicates -COOH group B Identify Sharp C=O Stretch (1725-1700 cm⁻¹) B->E Position confirms conjugated acid C Identify Dual NO₂ Stretches (~1550 & ~1350 cm⁻¹) F Confirm Nitro Group C->F Two strong peaks are diagnostic D Analyze Fingerprint Region (< 1400 cm⁻¹) G Confirm Halogenation & Aromaticity D->G Find C-X stretches & C=C bands H Final Structure Verified E->H Combined evidence F->H Combined evidence G->H Combined evidence

Caption: Workflow for the systematic interpretation of the IR spectrum of the target molecule.

References

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  • IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. - ResearchGate. Available at: [Link]

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  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • IR: nitro groups - UCLA Chemistry. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

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  • Solved Please analyze all spectra for 4-bromobenzoic acid - Chegg.com. Available at: [Link]

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  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid

As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to rigorous standards. This commitment extends beyond the bench to the entire lifecycle of the chemical reagen...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to rigorous standards. This commitment extends beyond the bench to the entire lifecycle of the chemical reagents we employ. The disposal of a complex molecule like 4-Bromo-3,5-dichloro-2-nitrobenzoic acid—a halogenated, nitrated aromatic carboxylic acid—is not a trivial matter of laboratory housekeeping. It is a critical procedure that demands a thorough understanding of the compound's chemical reactivity, toxicity, and the regulatory frameworks governing hazardous waste.

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid. It is designed to ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with federal and local regulations. By moving beyond a simple checklist and explaining the causality behind each step, we aim to build a deep, intrinsic understanding of safe chemical handling.

Comprehensive Hazard Assessment

Understanding the multifaceted hazards of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid is the foundation of its safe management. The molecule's structure incorporates three distinct functional groups, each contributing to its overall risk profile.

  • Carboxylic Acid Group (-COOH): This group imparts acidic properties, making the compound corrosive. Acidic waste can damage plumbing and ecosystems if not neutralized, and it is classified as a characteristic hazardous waste by the Environmental Protection Agency (EPA) if its pH is ≤2.[1]

  • Halogen Atoms (Br, Cl): The presence of bromine and chlorine makes this a halogenated organic compound. The combustion of halogenated materials can produce acid gases (like HCl and HBr) and, under improper conditions, highly toxic dioxins and furans.[2][3][4] Therefore, disposal requires specialized high-temperature incineration with flue gas scrubbing.[3][5]

  • Nitro Group (-NO2): Aromatic nitro compounds are known for their toxicity and potential for rapid, exothermic decomposition, especially when heated or mixed with incompatible substances.[6][7] Many are readily absorbed through the skin, and their primary health hazard is cyanosis, with chronic exposure leading to anemia.[6]

These combined characteristics necessitate that 4-Bromo-3,5-dichloro-2-nitrobenzoic acid be managed as a hazardous waste from cradle to grave, in accordance with the EPA's Resource Conservation and Recovery Act (RCRA).[1]

Hazard Profile: 4-Bromo-3,5-dichloro-2-nitrobenzoic acid
Hazard Class Description & Regulatory Justification
Corrosivity As a carboxylic acid, it is inherently corrosive. Under RCRA, it may qualify as D002 hazardous waste if in a solution with pH ≤ 2.[8]
Toxicity Aromatic nitro compounds are a recognized toxic class.[6] While not specifically listed, its structure is analogous to other toxic compounds (e.g., Nitrobenzene, D036).[8]
Reactivity The nitro group can lead to thermal instability.[7] It is incompatible with strong bases, oxidizing agents, and reducing agents.[9]
Environmental Hazard Halogenated organic compounds are persistent environmental pollutants. Improper disposal can lead to long-term contamination.
Primary Regulation OSHA Laboratory Standard (29 CFR 1910.1450): Mandates a Chemical Hygiene Plan, employee training, and use of PPE.[10][11][12]
EPA RCRA (40 CFR Parts 260-273): Governs the identification, management, and disposal of hazardous waste.[1][13]

Pre-Disposal Operations: Handling and Segregation in the Laboratory

Proper disposal begins at the point of generation. Adherence to these steps is mandated by the OSHA Laboratory Standard and is a core component of any laboratory's Chemical Hygiene Plan (CHP).[11][14]

Personal Protective Equipment (PPE)

Given the compound's corrosive nature and potential for skin absorption, a stringent PPE protocol is non-negotiable.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential.[9]

  • Eye Protection: ANSI Z87.1-compliant safety goggles must be worn to protect against splashes.[9]

  • Body Protection: A lab coat, preferably flame-resistant, should be worn, along with closed-toe shoes and long pants.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][15]

Waste Container Selection and Labeling

The integrity and clear identification of the waste container are critical for safety and compliance.

  • Container Material: Use a container made of a material compatible with the waste. For 4-Bromo-3,5-dichloro-2-nitrobenzoic acid, a high-density polyethylene (HDPE) or glass container is appropriate.[1] The container must have a secure, leak-proof screw cap.

  • Labeling: The container must be labeled at the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE ".[16]

    • The full, unabbreviated chemical name: "4-Bromo-3,5-dichloro-2-nitrobenzoic acid ".[16]

    • An accurate estimation of the percentage of each component if it is a mixture.

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic").

Waste Segregation: The Causality of Separation

Never mix different waste streams without a complete understanding of their compatibility. For this compound, segregation is paramount for two reasons:

  • Regulatory & Economic: Halogenated organic waste is one of the most expensive waste streams to dispose of due to the need for high-temperature incineration and subsequent acid-gas scrubbing.[2][5][17] Mixing it with non-halogenated solvents unnecessarily contaminates the entire volume, dramatically increasing disposal costs.

  • Safety: Mixing this acidic and potentially reactive compound with incompatible materials, such as strong bases or oxidizing agents, could trigger a dangerous exothermic reaction.[9]

Step-by-Step Disposal Workflow

The following workflow provides a logical path from waste generation to final disposal, ensuring safety and compliance at each stage.

Caption: Decision workflow for handling 4-Bromo-3,5-dichloro-2-nitrobenzoic acid waste.

Protocol: On-Site Neutralization of Dilute Aqueous Solutions

This protocol applies only to dilute aqueous waste streams (e.g., <1% solutions) where the primary hazard is corrosivity, and it must be approved by your institution's EH&S department. It does not treat the organic hazard.

  • Preparation: Conduct the procedure in a chemical fume hood. Ensure an ice bath is on hand to control any potential exothermic reaction. Wear all required PPE.

  • Dilution: If not already dilute, slowly add the acidic solution to a large volume of cold water in a suitable beaker with stirring.

  • Neutralization: While stirring, slowly add a weak base solution, such as 5% sodium bicarbonate or sodium carbonate (soda ash).[18][19] Avoid strong bases like sodium hydroxide, which can cause a more vigorous and difficult-to-control exotherm.

  • Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.

  • Endpoint: Continue adding the base dropwise until the pH is stable within a neutral range, typically between 6.0 and 9.5, as specified by local wastewater regulations.[20]

  • Disposal: Once neutralized and confirmed, this aqueous solution may be permissible for drain disposal with copious amounts of running water, per institutional and local guidelines.[21]

Management of Solid and Concentrated Waste

Solid waste, unused product, and concentrated solutions must be packaged for professional disposal.

  • Containment: Place the waste in a properly labeled hazardous waste container as described in Section 2.2.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area within the laboratory.[16] This area must be under the control of the generator and away from incompatible materials.

  • Pickup Request: Once the container is nearly full (e.g., 90% capacity) or reaches the local time limit for accumulation, submit a pickup request to your institution's EH&S department.[16][21] Do not overfill containers.

Approved Final Disposal Technology: High-Temperature Incineration

The final and most effective disposal method for 4-Bromo-3,5-dichloro-2-nitrobenzoic acid is high-temperature incineration at a licensed hazardous waste facility.[22]

The rationale for this specific technology is rooted in the chemical's structure:

  • Destruction of Organics: Temperatures exceeding 980°C (1800°F) are required to ensure the complete destruction of the aromatic ring and nitro group, achieving a destruction and removal efficiency (DRE) of >99.99%.[5]

  • Management of Halogens: For hazardous waste containing over 1% halogenated organic substances, European directives mandate incineration temperatures of at least 1100°C.[2][3] This high temperature helps break down the carbon-halogen bonds.

  • Acid Gas Scrubbing: The combustion process liberates the halogen atoms as HBr and HCl. These corrosive gases must be removed from the flue gas before release into the atmosphere. This is accomplished using wet scrubbers, which typically use a caustic solution to neutralize the acid gases, forming salts and water.[3][5]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area. If the substance is volatile or dusty, ensure ventilation is adequate (i.e., contained within a fume hood).

  • Protect: Don the appropriate PPE, including respiratory protection if dust is airborne.

  • Contain & Clean: For a small spill of the solid, carefully sweep it up using dry methods to avoid generating dust and place it in a labeled hazardous waste container. For a small liquid spill, use an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EH&S department. For large spills, contact EH&S or the emergency response number immediately.

By understanding and implementing these detailed procedures, you ensure that your vital research and development activities are conducted with the highest degree of safety and environmental stewardship.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from MasterControl Inc. URL: [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from Vanderbilt University. URL: [Link]

  • BW Water. (n.d.). Acid Waste Neutralisation (AWN) Treatment System. Retrieved from BW Water. URL: [Link]

  • Sustainability Directory. (2026, February 22). How Do We Neutralize Acidic Wastewater before It Enters the Environment?. Retrieved from Sustainability Directory. URL: [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from Compliancy Group. URL: [Link]

  • ALMAWATECH. (2024, August 3). Process for the neutralization of waste water: An overview. Retrieved from ALMAWATECH. URL: [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ACTenviro. URL: [Link]

  • Scientific Plastics. (2015, April 7). How are acids neutralized?. Retrieved from Scientific Plastics. URL: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from OSHA. URL: [Link]

  • Roininen, J., et al. (2021, May 18). Neutralization of Acidic Wastewater from a Steel Plant by Using CaO-Containing Waste Materials from Pulp and Paper Industries. PMC. URL: [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from Tetra Tech. URL: [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. URL: [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL: [Link]

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from Zero Waste Europe. URL: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. URL: [Link]

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Sources

Handling

Personal protective equipment for handling 4-Bromo-3,5-dichloro-2-nitrobenzoic acid

As a Senior Application Scientist, I understand that handling highly functionalized aromatic compounds like 4-Bromo-3,5-dichloro-2-nitrobenzoic acid (CAS: 860561-58-6) requires more than just a cursory glance at a Safety...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly functionalized aromatic compounds like 4-Bromo-3,5-dichloro-2-nitrobenzoic acid (CAS: 860561-58-6) requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development and agrochemical synthesis, this compound serves as a critical building block. However, its specific structural features—a benzoic acid scaffold heavily decorated with halogens (bromine, chlorine) and a nitro group—create a unique and severe hazard profile that demands rigorous, self-validating safety protocols.

This guide provides the authoritative operational and logistical framework for safely handling, processing, and disposing of this chemical.

Mechanistic Hazard Profiling: The "Why" Behind the Risk

To design an effective safety protocol, we must first understand the molecular causality of the hazards:

  • High Lipophilicity & Dermal Penetration: The presence of three heavy halogen atoms (one bromo, two chloro groups) significantly increases the lipophilicity of the molecule. This allows the compound to easily bypass the aqueous barrier of the skin and penetrate lipid membranes, leading to rapid systemic toxicity upon dermal contact.

  • Electrophilic Reactivity: The nitro group is a strong electron-withdrawing group (EWG). Combined with the halogens, it makes the aromatic ring highly electron-deficient. This can lead to unwanted reactivity with nucleophilic biological macromolecules (proteins, DNA), making it a potential skin sensitizer and severe irritant[1].

  • Particulate Inhalation Hazard: As a dry powder, the compound generates micro-particulates. Inhalation bypasses the stratum corneum entirely, allowing direct absorption into the bloodstream via alveolar capillaries.

Based on these structural properties and analogous halogenated nitrobenzoic acids, this compound is classified under GHS as Toxic if swallowed (H301), Toxic in contact with skin (H311), and Toxic if inhaled (H331) [2].

Quantitative PPE Matrix & Equipment Standards

Do not rely on standard laboratory latex gloves. The lipophilic nature of halogenated aromatics will cause rapid breakthrough. All Personal Protective Equipment (PPE) must meet specific international testing standards to guarantee a self-validating barrier of protection [1].

PPE CategoryRequired Standard / SpecificationMechanistic Justification
Hand Protection EN 374-1 Type A (Nitrile or Neoprene, >0.11mm thickness)Halogenated aromatics degrade latex. Nitrile provides a validated chemical barrier against lipophilic penetration. Double-gloving is mandatory.
Eye/Face Protection EN 166 / ANSI Z87.1 (Chemical safety goggles)Prevents micro-dust ingress and protects against highly acidic/irritating ocular exposure.
Respiratory Protection EN 143 (P3 filter) or NIOSH N95/P100 Required if handling outside a fume hood to prevent alveolar absorption of toxic particulates [3].
Body Protection Tyvek® suit or heavy-duty, non-porous lab coatPrevents accumulation of toxic dust on personal clothing, mitigating secondary exposure.

Step-by-Step Operational Workflow

The following methodology ensures a closed-loop, self-validating system for handling 4-Bromo-3,5-dichloro-2-nitrobenzoic acid, minimizing exposure at every transfer point.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Never handle this powder on an open bench.

  • Static Mitigation: Halogenated powders often carry static charges, causing them to "jump" and aerosolize. Wipe down the balance and surrounding hood area with an anti-static cloth or use an ionizing bar.

  • PPE Donning: Don the Tyvek suit, safety goggles, and the first pair of nitrile gloves. Tape the cuffs of the suit to the inner gloves. Don the second pair of outer nitrile gloves.

Phase 2: Handling and Transfer

  • Vessel Preparation: Place a pre-tared, sealable glass vial or anti-static weigh boat onto the analytical balance inside the fume hood.

  • Dispensing: Using a grounded stainless-steel spatula, slowly transfer the powder. Do not pour the chemical directly from the bulk container, as this generates massive dust plumes.

  • Sealing: Once the desired mass is achieved, immediately cap both the bulk container and the reaction vessel before removing them from the balance area.

Phase 3: Decontamination

  • Tool Cleaning: Rinse spatulas and reusable glassware with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize the acidic proton, followed by an acetone rinse to dissolve the lipophilic organic residue.

  • Doffing PPE: Remove the outer gloves inside the fume hood and dispose of them immediately in the designated solid waste bin.

Emergency Spill Response & Disposal Plan (UN 2811)

Because of its toxicity, 4-Bromo-3,5-dichloro-2-nitrobenzoic acid is strictly regulated for transport and disposal under UN 2811 (Toxic solid, organic, n.o.s.), Class 6.1, Packing Group III [2].

Spill Response Protocol:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity.

  • Respiratory Upgrade: Responders must don a half-mask respirator with P100/P3 filters before re-entering [1].

  • Mechanical Recovery: Do not sweep dry powder. Cover the spill with a damp absorbent pad or carefully scoop the material using a clean, non-sparking shovel into a dry, sealable container [3].

  • Surface Neutralization: Wash the spill area with a mild alkaline detergent solution to neutralize residual acid, followed by water.

Waste Disposal Plan:

  • Solid Waste: All contaminated gloves, weigh boats, and recovered spill powder must be double-bagged in heavy-duty polyethylene, sealed, and clearly labeled with the UN 2811 identifier.

  • Liquid Waste: Any organic solvents used to dissolve the compound must be segregated into "Halogenated Organic Waste" carboys. Never mix with non-halogenated waste, as this complicates incineration and violates environmental regulations.

Operational Workflow Visualization

The following diagram illustrates the critical decision pathways for handling and emergency response, ensuring logical adherence to safety protocols.

G Start Pre-Operation Safety Check (Verify Fume Hood & Anti-Static) PPE Don PPE Matrix (EN 374 Gloves, EN 166 Goggles) Start->PPE Weigh Weighing & Handling (Inside Fume Hood Only) PPE->Weigh Spill Spill Occurs? Weigh->Spill SpillResponse Evacuate Area Don P3/P100 Mask Mechanically Recover Spill->SpillResponse Yes Proceed Seal Vessel & Proceed with Synthesis Spill->Proceed No Dispose Dispose as UN 2811 Waste (Class 6.1 Toxic Solid) SpillResponse->Dispose Decon Decontaminate Tools (Alkaline Wash + Acetone) Proceed->Decon Decon->Dispose

Workflow decision tree for handling 4-Bromo-3,5-dichloro-2-nitrobenzoic acid and spill response.

References

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Nitrobenzoic acid". Retrieved from:[Link]

  • Labbox. "1-Naphtol Analytical Grade Safety Data Sheet". Retrieved from:[Link]

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